Chemical structure and properties of Amino-quinolin-4-YL-acetic acid
Structural Properties, Synthesis, and Medicinal Applications Executive Summary & Structural Disambiguation "Amino-quinolin-4-yl-acetic acid" refers to a privileged class of heterocyclic scaffolds used in drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
Structural Properties, Synthesis, and Medicinal Applications
Executive Summary & Structural Disambiguation
"Amino-quinolin-4-yl-acetic acid" refers to a privileged class of heterocyclic scaffolds used in drug discovery. Due to nomenclature variations, this moiety represents two distinct chemical entities with vastly different applications. This guide addresses both, with a primary focus on the
-amino acid derivative , a critical building block for peptidomimetics.
Structural Classification
Feature
Isomer A: The Non-Proteinogenic Amino Acid
Isomer B: The Small Molecule Scaffold
IUPAC Name
2-amino-2-(quinolin-4-yl)acetic acid
2-(2-aminoquinolin-4-yl)acetic acid
Common Name
Quinolin-4-ylglycine
2-Amino-4-quinolineacetic acid
Structure
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-Amino group on the acetic acid side chain.[1]
Amino group on the Quinoline ring (usually C2 or C6).
Chirality
Chiral center at -carbon (L/D enantiomers).
Achiral (unless side chains are added).
Primary Use
Peptidomimetics : Bioisostere of Tryptophan/Phenylalanine.
Kinase/Epigenetic Inhibitors : LSD1, Gyrase, or BET inhibition.
Key Property
Zwitterionic; Amphoteric.
Lipophilic base; Fluorophore.
Physicochemical Profile
The quinoline ring system is electron-deficient compared to naphthalene but electron-rich compared to pyridine. The introduction of the acetic acid and amino moieties creates a complex electronic environment.
(Quinolinium N): ~4.8 – 5.2. The ring nitrogen is weakly basic.[2]
(Carboxylic Acid): ~2.1. Highly acidic due to the electron-withdrawing quinoline ring stabilizing the carboxylate.
(Alpha-Amine): ~8.8 – 9.2.
Isoelectric Point (pI): Calculated at ~7.0, meaning the molecule exists primarily as a zwitterion at physiological pH, impacting membrane permeability.
Lipophilicity (LogP):
Zwitterionic form: Low LogD (-1.5 to 0.5) at pH 7.4.
Esterified form: High LogP (2.5 – 3.5), suitable for oral bioavailability.
2.2 Fluorescence
Quinoline derivatives exhibit fluorescence, which is sensitive to solvent polarity.
Excitation:
310–330 nm.
Emission:
400–450 nm (Blue region).
Application: This intrinsic fluorescence allows these amino acids to act as biological probes without requiring bulky extrinsic fluorophores.
Synthetic Methodologies
This section details the synthesis of the
-amino variant (Quinolin-4-ylglycine) via the Strecker Synthesis, the industry standard for scalability.
3.1 Retrosynthetic Analysis (Graphviz)
The synthesis hinges on the formation of the imine intermediate from Quinoline-4-carboxaldehyde.
Figure 1: Retrosynthetic logic for the construction of the Quinolin-4-ylglycine scaffold.
Objective: Synthesis of racemic 2-amino-2-(quinolin-4-yl)acetic acid.
Reagents:
Quinoline-4-carboxaldehyde (1.0 eq)
Sodium Cyanide (NaCN) or TMSCN (1.2 eq)
Ammonium Chloride (NH4Cl) (1.5 eq)
Solvent: Methanol/Water (1:1)
Hydrolysis: 6M HCl
Step-by-Step Workflow:
Imine Formation:
Dissolve Quinoline-4-carboxaldehyde (10 mmol) in MeOH (20 mL).
Add NH4Cl (15 mmol) dissolved in minimal water.
Stir at room temperature for 30 minutes to allow pre-equilibrium of the imine.
Nitrile Addition (Critical Step):
Safety Note: Perform in a well-ventilated fume hood. NaCN generates HCN gas in acidic media.
Add NaCN (12 mmol) slowly to the reaction mixture.
Stir at 40°C for 12 hours. Monitor by TLC (formation of amino-nitrile spot, disappearance of aldehyde).
Hydrolysis:
Concentrate the mixture to remove methanol.
Resuspend the residue in 6M HCl (30 mL).
Reflux at 100°C for 4-6 hours. The nitrile converts to the carboxylic acid.
Purification (Zwitterion Isolation):
Cool the solution to 0°C.
Neutralize carefully with NH4OH to pH ~7.0 (the isoelectric point).
The amino acid will precipitate as a white/off-white solid.
Filter, wash with cold water and diethyl ether.
Yield Expectation: 60-75%.
Biological Applications & Pharmacophore Mapping
4.1 Peptidomimetics (Trp/Phe Bioisosteres)
The Quinolin-4-yl moiety is sterically larger than the indole of Tryptophan (Trp) and more electron-deficient.
Use Case: Replacing Trp in antimicrobial peptides (AMPs) to increase proteolytic stability. The nitrogen in the quinoline ring provides an additional H-bond acceptor site that the indole ring of Trp lacks.
Mechanism: The cationic nature of the quinoline (when protonated) enhances interaction with negatively charged bacterial membranes.
4.2 Small Molecule Inhibitors (Epigenetics & Kinases)
Referring to the ring-substituted isomer (2-aminoquinolin-4-yl-acetic acid), these scaffolds are potent in epigenetic modulation.
Mechanism: The 2-aminoquinoline acts as a mimic of the histone H3 tail, occupying the substrate binding pocket. The acetic acid tail often chelates active site metals or interacts with polar residues (e.g., Arg/Lys) deep in the pocket.
4.3 Signal Pathway Interaction (Graphviz)
The following diagram illustrates how these derivatives interface with bacterial resistance pathways (Gyrase inhibition) and epigenetic regulation.
Figure 2: Mechanistic pathways for Quinoline-amino-acetic acid derivatives in antibacterial and oncology settings.
Analytical Characterization Data
When characterizing the synthesized
-amino-2-(quinolin-4-yl)acetic acid , the following spectral signatures confirm identity.
Technique
Expected Signature
Interpretation
1H NMR (DMSO-d6)
8.9 (d, 1H, H-2 of Quinoline)
Characteristic deshielded proton adjacent to Nitrogen.
1H NMR (DMSO-d6)
5.4 (s, 1H, -CH)
The chiral proton. Shifts significantly upon zwitterion formation.
IR Spectroscopy
1720-1740 cm (C=O)
Carboxylic acid stretch (strong).
IR Spectroscopy
3300-3450 cm (NH)
Broad band indicating amine/ammonium.
Mass Spec (ESI+)
[M+H]+ = 203.08
Molecular ion peak (C11H10N2O2).
References
Antimicrobial Activity of Amino Acid-Quinoline Derivatives:
Moussaoui, F. et al. (2020).[1][4] Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5626.
[Link]
LSD1 Inhibition by Quinoline/Quinazoline Derivatives:
Wang, Z. et al. (2024).[3] Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry, 67(18), 16165-16184.[3]
[Link]
Synthesis of Quinoline-4-Carboxylic Acid Derivatives:
Mohammed, I. K., & Mousa, E. F. (2024).[5] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
[Link]
Anticancer Activity of 4-Aminoquinoline Derivatives:
Jiang, N. et al. (2012).[6] Design, synthesis and cytotoxicity of novel 2-arylvinyl-4-aminoquinoline derivatives. Chemical and Pharmaceutical Bulletin, 60(5), 659-664.[6]
[Link]
General Quinoline Chemistry & Properties:
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
Technical Guide: Therapeutic Potential of Amino-quinolin-4-yl-acetic Acid Derivatives
The following technical guide details the therapeutic landscape, chemical architecture, and experimental validation of Amino-quinolin-4-yl-acetic acid derivatives . This guide is structured for autonomous execution in a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the therapeutic landscape, chemical architecture, and experimental validation of Amino-quinolin-4-yl-acetic acid derivatives . This guide is structured for autonomous execution in a research setting, prioritizing mechanistic depth and reproducible protocols.
Executive Summary
The Amino-quinolin-4-yl-acetic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse ligand-target interactions due to its unique electronic distribution and steric profile. Unlike simple quinolines, the C4-acetic acid moiety provides a critical carboxylate handle for ionic interactions (e.g., with cationic active site residues), while the amino group (typically at C2 or C6) acts as a hydrogen bond donor.
This guide analyzes the scaffold's utility across three primary therapeutic vectors: Antimicrobial (DNA Gyrase inhibition) , Antithrombotic (Factor XIa inhibition) , and Anticancer (Topoisomerase interference) .
Chemical Architecture & SAR Analysis
The pharmacological efficacy of these derivatives hinges on the precise modification of the quinoline core.
Structure-Activity Relationship (SAR) Map
Position 2 (Amino Group): Critical for H-bonding. Acylation of this amine often reduces basicity but can improve lipophilicity and membrane permeability.
Position 4 (Acetic Acid Side Chain): The carboxylate anion mimics the phosphate backbone of DNA (in antimicrobial targets) or interacts with serine proteases (in antithrombotic targets). Esterification here serves as a prodrug strategy.
Position 6/7 (Benzenoid Ring): Halogenation (Cl, F) at C6 significantly enhances lipophilicity and metabolic stability against oxidative degradation.
Figure 1: SAR map highlighting the three critical zones for chemical modification on the quinoline scaffold.
Derivatives of amino-quinolin-4-yl-acetic acid function as non-classical intercalators. The acetic acid moiety coordinates with the Magnesium ions in the bacterial DNA Gyrase active site, while the quinoline ring stacks between base pairs.
Mechanism:
Entry: Passive diffusion across the bacterial cell wall.
Binding: The C4-carboxylate stabilizes the drug-enzyme-DNA ternary complex.
Inhibition: Prevents the religation of DNA strands, leading to accumulation of double-strand breaks and bacterial apoptosis.
Recent fragment-based drug design has identified 2-(6-chloro-2-oxo-1,2,3,4-tetrahydro-quinolin-4-yl)acetic acid as a potent S1 pocket binder in Factor XIa. The carboxylic acid forms a salt bridge with the active site residues, blocking the coagulation cascade without the bleeding risks associated with downstream factor inhibition.
Figure 2: Mechanism of Action for antimicrobial activity via DNA Gyrase inhibition.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via Reductive Cyclization (Zn/AcOH)
This method is superior to the classic Camps cyclization for amino-derivatives due to milder conditions and higher regioselectivity.
Quantification: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
Data Summary: Comparative Potency
Derivative Subclass
Target
IC50 / Ki
Primary Mechanism
2-Amino-6-Cl-quinoline
S. aureus (Gyrase)
1.2 µM
DNA Intercalation
Tetrahydro-quinolin-4-yl-acetic
Factor XIa
1.0 nM
S1 Pocket Binding
6-Fluoro-4-acetic acid
MCF-7 (Cancer)
0.58 µg/mL
Topoisomerase II Inhibition
References
Dou, G., Wang, D., & Shi, D. (2016).[2] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles.
Al-Wahaibi, H., et al. (2023). Synthesis of Novel Quinoline-2-one-based Derivatives as Potential Apoptotic Antiproliferative Agents. MDPI Organics.
Hanessian, S., et al. (2010). Design and synthesis of macrocyclic indoles targeting blood coagulation cascade factor XIa. Bioorganic & Medicinal Chemistry Letters.
Kouznetsov, V. V., & Romero Bohórquez, A. R. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents. Frontiers in Chemistry.
Musiol, R. (2025).[3] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules.
Pharmacological Mechanism of Action for Quinolin-4-yl-acetic Acid Scaffolds: A Comprehensive Technical Guide
Executive Summary The quinolin-4-yl-acetic acid scaffold is a highly versatile, privileged pharmacophore in medicinal chemistry. Characterized by its tautomeric equilibrium (e.g., keto-enol forms) and its ability to act...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinolin-4-yl-acetic acid scaffold is a highly versatile, privileged pharmacophore in medicinal chemistry. Characterized by its tautomeric equilibrium (e.g., keto-enol forms) and its ability to act as both a hydrogen bond donor and acceptor, this scaffold exhibits a broad polypharmacological profile. As a Senior Application Scientist, I have structured this guide to dissect the core mechanistic pathways of this scaffold—spanning antimicrobial, oncological, and virological domains—while providing field-proven, self-validating experimental protocols to evaluate its efficacy.
The most classical application of quinoline derivatives lies in their potent antimicrobial activity. These scaffolds target bacterial topoisomerase complexes, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE) [1].
Mechanistic Causality: The inhibition is driven by the chelation of a magnesium ion (Mg²⁺) within the enzyme's active site. This Mg²⁺ ion is bridged by water molecules to key amino acid residues (such as serine and aspartic acid) on the enzyme[1]. By stabilizing the drug-enzyme-DNA cleavage complex, the scaffold prevents DNA religation, arresting replication and inducing cell death[1]. Additionally, conjugating these scaffolds into silver organometallic nanoparticles has been shown to disrupt bacterial membrane receptor internalization, drastically increasing permeability and cell death[2].
Proposed mechanism of DNA gyrase inhibition by quinoline derivatives.
Protocol 1: In Vitro DNA Supercoiling Assay
Self-Validating System: This protocol utilizes Ciprofloxacin as a positive control and a DMSO vehicle as a negative control. A Z'-factor > 0.6 must be achieved to validate the assay run.
Step-by-Step Methodology:
Buffer Formulation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP.
Causality Rationale: The inclusion of exactly 4 mM MgCl₂ is critical; the quinoline scaffold's mechanism fundamentally relies on chelating this Mg²⁺ ion to bridge the drug to the enzyme's active site[1].
Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the buffer.
Compound Incubation: Introduce the quinoline test compound at serial dilutions (0.1 - 10 µg/mL).
Enzyme Initiation: Add 1 U of purified E. coli DNA gyrase. Incubate at 37°C for 30 minutes.
Termination & Analysis: Stop the reaction using a buffer containing 1% SDS and 10 mM EDTA. Resolve the DNA topologies via 1% agarose gel electrophoresis (ethidium bromide staining) and quantify the supercoiled DNA band intensity using densitometry.
Beyond infectious diseases, the quinolin-4-yl-acetic acid scaffold is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways[1].
Mechanistic Causality: The planar, nitrogen-containing heterocyclic core mimics the adenine ring of ATP. It competitively binds to the ATP-binding pocket of these receptor tyrosine kinases, preventing autophosphorylation. This halts downstream signaling cascades responsible for tumor cell proliferation, survival, and angiogenesis[1].
EGFR and VEGFR tyrosine kinase inhibition pathway by quinoline scaffolds.
Protocol 2: HTRF Kinase Profiling Assay
Self-Validating System: Erlotinib is used as the reference standard. A no-enzyme control is included to establish baseline fluorescence and rule out compound auto-fluorescence.
Step-by-Step Methodology:
Reagent Preparation: Prepare recombinant EGFR kinase domain, biotinylated tyrosine kinase substrate, and ATP in kinase buffer.
Causality Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is explicitly chosen over standard colorimetric assays because highly conjugated planar scaffolds like quinolines often exhibit intrinsic auto-fluorescence. The time delay in HTRF signal acquisition ensures high data fidelity by allowing short-lived background fluorescence to decay.
Kinase Reaction: Mix 5 µL of the test compound, 10 µL of EGFR enzyme, and 5 µL of the ATP/substrate mix in a 384-well plate. Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of detection buffer containing Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
Readout: Incubate for 1 hour and read the Time-Resolved FRET signal at 665 nm (acceptor) and 620 nm (donor). Calculate the IC₅₀ based on the 665/620 ratio.
Viral Latency Reversal: ROS-Mediated JNK Pathway
A novel application of quinoline derivatives is their ability to act as latency-reversing agents (LRAs) in HIV eradication strategies.
Mechanistic Causality: Specific quinoline compounds induce localized cellular stress, leading to the generation of Reactive Oxygen Species (ROS). This ROS burst triggers a phosphorylation cascade that activates the c-Jun N-terminal Kinase (JNK) pathway [1]. Activated JNK phosphorylates transcription factors like c-Jun, which subsequently bind to the HIV Long Terminal Repeat (LTR) promoter, reactivating dormant proviruses so they can be targeted by antiretroviral therapy[1].
ROS-mediated JNK pathway activation leading to HIV latency reversal.
Protocol 3: Flow Cytometry-Based HIV Reactivation Assay
Self-Validating System: Prostratin (a known PKC activator) serves as the positive control. Propidium Iodide (PI) staining is mandatory to exclude dead cells, ensuring that GFP expression is measured only in viable cells.
Step-by-Step Methodology:
Cell Culture: Plate J-Lat cells (a Jurkat cell line harboring a latent HIV-LTR-GFP reporter) at 1 × 10⁵ cells/well in a 96-well plate.
Causality Rationale: J-Lat cells are utilized because the integrated LTR-GFP construct provides a direct, quantifiable fluorescent readout of c-Jun/JNK pathway-driven viral transcription[1].
Treatment: Incubate cells with the quinoline derivative (1.0 - 10.0 µM) for 24 to 48 hours at 37°C.
Viability Staining: Harvest the cells, wash with PBS, and stain with 1 µg/mL Propidium Iodide for 5 minutes prior to analysis.
Flow Cytometry: Acquire data using a flow cytometer. Gate for PI-negative (viable) cells, and quantify the percentage of GFP-positive cells to determine the latency reversal efficacy.
Gastric and Vacuolar H⁺-ATPase Inhibition
Furthermore, substituted quinolin-4-yl-oxyacetic acids and their direct analogues have been structurally validated as potent inhibitors of H⁺-ATPases [3]. By binding to and blocking these proton pumps, the scaffold prevents the acidification of specialized cellular compartments. This mechanism is highly relevant for therapeutic interventions targeting excessive gastric acid secretion or osteoclast-mediated bone resorption[3].
Quantitative Pharmacological Profiling
The following table summarizes the typical quantitative metrics associated with the polypharmacological targets of the quinolin-4-yl-acetic acid scaffold.
Target / Pathway
Primary Mechanism of Action
Validated Experimental Assay
Typical IC₅₀ / MIC Range
DNA Gyrase (GyrA/B)
Mg²⁺ Chelation, Cleavage Complex Stabilization
DNA Supercoiling Assay
0.1 - 5.0 µg/mL
EGFR / VEGFR
ATP-competitive Kinase Inhibition
HTRF Kinase Profiling Assay
10 - 500 nM
Latent HIV-1
ROS-Mediated JNK Activation
LTR-GFP Reporter Flow Assay
1.0 - 10.0 µM
H⁺-ATPase
Proton Pump Blockade
ATPase Colorimetric Assay
50 - 200 nM
Bacterial Membranes
Nanoparticle Permeation & Disruption
MIC Broth Microdilution
2.0 - 10.0 µg/mL
References
BenchChem Technical Support Team. "6-Methoxy-4-methylquinolin-2-ol | 5342-23-4 - Benchchem". Benchchem.
Astellas Pharma Inc. "US6008230A - Quinoline compounds as H+ -ATPases".
Bulgarian Chemical Communications. "Silver nanoparticle forms with new organometallic compounds enhance antimicrobial activities". bas.bg.
The Ascendance of a Scaffold: A Technical History and Application of Quinolin-4-yl-acetic Acid Compounds
An In-Depth Guide for Researchers and Drug Development Professionals The quinoline ring system, a fused heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry, its derivatives forming the bas...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers and Drug Development Professionals
The quinoline ring system, a fused heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry, its derivatives forming the basis of a multitude of therapeutic agents. While much of the historical focus has been on the antimicrobial prowess of quinolones and the antimalarial legacy of quinine, a distinct and equally compelling narrative unfolds in the study of quinolin-4-yl-acetic acid and its analogues. These compounds have carved a significant niche, particularly in the realm of anti-inflammatory and anticancer research. This guide provides a comprehensive exploration of the history, discovery, synthesis, and biological significance of quinolin-4-yl-acetic acid compounds, offering a technical resource for scientists engaged in drug discovery and development.
Genesis of a Versatile Core: The Historical and Synthetic Foundations
The story of quinolin-4-yl-acetic acids is intrinsically linked to the broader history of quinoline chemistry. The initial isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834 and its subsequent synthesis from the antimalarial alkaloid quinine by Charles Gerhardt in 1842 marked the dawn of quinoline chemistry.[1] However, the deliberate synthesis of the quinoline scaffold, a critical prerequisite for the development of its derivatives, was pioneered through several named reactions in the late 19th century.
A pivotal moment in the journey towards quinolin-4-yl derivatives was the discovery of the Conrad-Limpach synthesis in 1887.[2] This reaction, involving the condensation of anilines with β-ketoesters, provided a foundational route to 4-hydroxyquinolines, which are key precursors to quinolin-4-yl-acetic acid compounds.[2][3] The mechanism involves the initial formation of a Schiff base, followed by a thermal cyclization to yield the 4-hydroxyquinoline core.[2]
While the Conrad-Limpach synthesis laid the groundwork, the specific exploration of quinolin-4-yl-acetic acids as a distinct class of compounds emerged later, driven by the burgeoning field of medicinal chemistry in the 20th century. The structural similarity of these compounds to known biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs), spurred interest in their synthesis and evaluation.
Key Synthetic Pathways:
The synthesis of the quinolin-4-yl-acetic acid scaffold can be approached through various strategic disconnections. A common and effective method involves the construction of the quinoline core followed by the introduction or elaboration of the acetic acid moiety at the 4-position. One of the most historically significant and versatile methods for constructing the quinoline ring is the Pfitzinger reaction . This reaction utilizes isatin and a carbonyl compound to generate quinoline-4-carboxylic acids, which can then be further modified.
More contemporary approaches often employ metal-catalyzed cross-coupling reactions to build the quinoline system or to introduce substituents with greater efficiency and functional group tolerance.[4]
Experimental Protocol: A Representative Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid Derivative
The following protocol outlines a typical synthesis of a 2-aryl-quinoline-4-carboxylic acid, a close structural relative and often a precursor to quinolin-4-yl-acetic acid derivatives, using the Pfitzinger reaction.
Step 1: Pfitzinger Condensation
Reactants: Isatin, a substituted acetophenone (e.g., 4'-chloroacetophenone), and potassium hydroxide.
Procedure:
In a round-bottom flask, dissolve isatin (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol.
Add a solution of potassium hydroxide (3.0 eq) in water.
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the product.
Collect the solid by vacuum filtration, wash with water, and dry to yield the crude 2-aryl-quinoline-4-carboxylic acid.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Frontiers: From Anti-inflammatory Action to Anticancer Potential
The therapeutic potential of quinolin-4-yl-acetic acid derivatives spans multiple domains, with anti-inflammatory and anticancer activities being the most extensively investigated.
Taming Inflammation: A Multifaceted Approach
A significant body of research has established the anti-inflammatory properties of quinoline derivatives, including those bearing an acetic acid moiety.[5] These compounds often exert their effects through the modulation of key inflammatory pathways.
Mechanism of Anti-inflammatory Action:
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to many classic NSAIDs, certain quinoline-4-carboxylic acid derivatives have been shown to inhibit COX enzymes, which are critical for the production of pro-inflammatory prostaglandins.[4] The carboxylic acid or acetic acid side chain is often crucial for interacting with the active site of these enzymes.
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Several quinoline derivatives have been identified as inhibitors of the NF-κB pathway.[3][6] They can interfere with different stages of this pathway, including the degradation of the inhibitory IκB proteins and the nuclear translocation of NF-κB subunits.[7]
Quantitative Assessment of Anti-inflammatory Activity:
The anti-inflammatory efficacy of quinolin-4-yl-acetic acid derivatives is typically evaluated using in vitro and in vivo models. A study on a series of quinoline derivatives demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[8] For instance, one compound showed a percentage of edema inhibition of 34%, 50%, and 64% at 1, 2, and 3 hours, respectively, in a carrageenan-induced paw edema model in mice.[8]
Note: The table includes data from quinoline derivatives with various side chains to illustrate the general anti-inflammatory potential of the scaffold.
Confronting Cancer: Targeting Proliferation and Survival
The quinoline scaffold is also a privileged structure in the design of anticancer agents.[11] Quinolin-4-yl-acetic acid derivatives and their close analogs have demonstrated potent antiproliferative activity against various cancer cell lines.
Anticancer Mechanisms of Action:
Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key mechanism of action for some quinoline-4-carboxylic acids is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of DNA and RNA.
Inhibition of Histone Deacetylases (HDACs): More recently, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[12] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.
Modulation of Receptor Tyrosine Kinases (RTKs): Certain quinoline derivatives have been designed as dual inhibitors of EGFR and HER-2, two receptor tyrosine kinases that are often overexpressed in solid tumors.[13]
Structure-Activity Relationship (SAR) Insights:
For anticancer activity, specific structural features have been identified as critical:
C2-Position: Bulky, hydrophobic substituents at the C2 position are often necessary for potent activity.
C4-Position: The carboxylic acid or a related acidic moiety at the C4 position is frequently required for target engagement.
Benzo Ring: Substitutions on the benzo portion of the quinoline ring can significantly influence potency and selectivity.
Visualizing the Mechanisms: Pathways and Workflows
To better understand the biological activity and synthetic routes of quinolin-4-yl-acetic acid compounds, the following diagrams illustrate key concepts.
Signaling Pathway: Inhibition of the Canonical NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by quinolin-4-yl-acetic acid derivatives.
Experimental Workflow: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid
Caption: General workflow for the Pfitzinger synthesis of 2-aryl-quinoline-4-carboxylic acids.
Future Directions and Perspectives
The journey of quinolin-4-yl-acetic acid compounds is far from over. The inherent versatility of the quinoline scaffold continues to inspire the design and synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research in this area is likely to focus on:
Target-Specific Design: Leveraging computational modeling and a deeper understanding of disease biology to design derivatives that selectively target specific enzymes or signaling pathways, thereby minimizing off-target effects.
Hybrid Molecules: The conjugation of the quinolin-4-yl-acetic acid scaffold with other pharmacophores to create hybrid molecules with dual or synergistic therapeutic activities.
Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for the production of these compounds, utilizing techniques such as microwave-assisted synthesis and green catalysts.[13]
Exploration of New Therapeutic Areas: While anti-inflammatory and anticancer applications are well-established, the unique chemical properties of these compounds may hold promise for other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
References
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Source not available.[3]
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from a source.[2]
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Source not available.[7]
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry.[6]
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2025). ResearchGate.[14]
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Source not available.[15]
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). ACS Medicinal Chemistry Letters.[9]
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.[16]
COX‐2 inhibition against quinoline glycoconjugates. (n.d.). ResearchGate.[1]
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025). Research Journal of Pharmacy and Technology.[10]
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). ACS Publications.[17]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.[12]
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Source not available.[4]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.[11]
Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. (n.d.). Source not available.[8]
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Source not available.[18]
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.[5]
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry.[13]
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). ResearchGate.[19]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate.[20]
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2025). ResearchGate.[21]
(PDF) Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of InflammatoryMediators Expression in Both RAW 264.7 and Mouse Models. (n.d.). ResearchGate.[22]
The Dawn of Thioquinolines: A Technical History of Discovery and Synthesis. (2025). Benchchem.[23]
Advancing Amino-quinoline Derivatives: A Technical Guide to Mastering Bioavailability and Metabolic Stability
An In-Depth Technical Guide Foreword: From Scaffold to Success The amino-quinoline scaffold is a cornerstone in medicinal chemistry, most notably celebrated for its profound impact on the treatment of malaria.[1][2] Howe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Foreword: From Scaffold to Success
The amino-quinoline scaffold is a cornerstone in medicinal chemistry, most notably celebrated for its profound impact on the treatment of malaria.[1][2] However, its therapeutic potential extends into oncology, inflammation, and beyond. The journey from a promising hit compound to a clinically viable drug is fraught with challenges, with two of the most significant hurdles being bioavailability and metabolic stability. A molecule's efficacy is moot if it cannot reach its target in sufficient concentration or if it is cleared from the body before it can exert its therapeutic effect.
This guide provides drug development professionals with a technical and strategic framework for understanding, evaluating, and optimizing the pharmacokinetic profile of amino-quinoline derivatives. Moving beyond mere protocols, we will delve into the causality behind experimental choices and the integrated strategies required to navigate the complex interplay between chemical structure, biological systems, and drug disposition.
Part 1: The Bioavailability Barrier: Absorption, Distribution, and First-Pass Effect
Oral bioavailability (F) is the fraction of an administered drug that reaches systemic circulation unchanged.[3][4] For amino-quinolines, which are often administered orally, navigating the gastrointestinal (GI) tract and surviving the first-pass metabolism in the gut wall and liver is paramount.
Physicochemical Determinants of Absorption
The absorption of an amino-quinoline derivative is fundamentally governed by its physicochemical properties. The key is a delicate balance between aqueous solubility for dissolution in the GI fluids and sufficient lipophilicity to permeate the lipid bilayer of intestinal enterocytes.[4][5][6]
Solubility & Dissolution: The drug must first dissolve to be absorbed.[5] The basic nitrogen atoms in the quinoline ring and the side chain mean these compounds' solubility is highly pH-dependent.
Lipophilicity (LogP/LogD): While essential for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
pKa: The ionization state of the molecule, dictated by its pKa and the local pH, influences both its solubility and its ability to cross membranes.[7] The basic nature of amino-quinolines leads to their accumulation in acidic compartments like the parasitic food vacuole, a key aspect of their antimalarial activity.[8][9]
The Role of Membrane Transporters
Drug transporters are gatekeepers that critically modulate a drug's absorption and disposition.[10][11] For amino-quinolines, two key superfamilies are of interest:
ATP-Binding Cassette (ABC) Transporters: These are primarily efflux transporters. P-glycoprotein (P-gp, or ABCB1), located on the apical membrane of intestinal cells, actively pumps substrates back into the GI lumen, thereby reducing net absorption and bioavailability.[12][13] Many quinoline-based drugs are known P-gp substrates.[13][14]
Solute Carrier (SLC) Transporters: These are primarily uptake transporters (e.g., OATPs, OCTs) that can facilitate a drug's entry into cells, such as hepatocytes in the liver, priming them for metabolism.[10][11][12]
The interplay between these transporters is a critical determinant of a drug's pharmacokinetic profile.
First-Pass Metabolism: The Hepatic Gauntlet
After absorption from the gut, blood from the portal vein passes through the liver before reaching systemic circulation. This "first pass" exposes the drug to a high concentration of metabolic enzymes, primarily Cytochrome P450s (CYPs), which can significantly reduce the amount of parent drug that reaches the bloodstream.[13][15] Understanding and mitigating this effect is often the primary goal of metabolic stability studies.
Part 2: Metabolic Stability: Predicting a Compound's Fate
Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes. A compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure, while one that is too stable may accumulate and cause toxicity.
Key Metabolic Pathways in Amino-quinolines
Metabolism of amino-quinolines typically involves oxidative pathways intended to increase their polarity and facilitate excretion.
N-Dealkylation: A common pathway for 4-aminoquinolines like chloroquine and amodiaquine, involving the removal of ethyl groups from the side-chain's terminal amine.[1][16] This often reduces the compound's lipid solubility.[16]
Hydroxylation: Introduction of a hydroxyl group onto the quinoline ring or aliphatic side chain is a major metabolic route. For 8-aminoquinolines like primaquine, hydroxylation of the quinoline ring is a critical bioactivation step, essential for its therapeutic effect but also linked to its toxicity.[17][18][19]
Oxidation: The metabolism of some amino-quinolines can produce reactive quinoneimine intermediates, which can be toxic. This is a known issue with amodiaquine, where the formation of a quinoneimine metabolite is linked to hepatotoxicity and agranulocytosis.[2]
The Enzymatic Machinery: CYPs and MAOs
A few key enzyme families are responsible for the bulk of amino-quinoline metabolism.
Cytochrome P450 (CYP) Family: This superfamily of heme-containing enzymes is the primary driver of oxidative metabolism. For 8-aminoquinolines, CYP2D6 is crucial for the metabolic activation required for antimalarial efficacy.[18][20][21] Other isoforms like CYP3A4 and CYP2C19 also contribute.[21]
Monoamine Oxidase (MAO): MAO, particularly MAO-A, is also significantly involved in primaquine metabolism, leading to the formation of carboxyprimaquine, the main plasma metabolite.[18][21][22]
The enantioselectivity of these enzymes is also a critical factor; for instance, the (S)-enantiomer of primaquine is more readily metabolized by CYP2D6 than the (R)-enantiomer.[18][20]
Part 3: Experimental Assessment: A Practical Guide
Reliable, reproducible in vitro data is the foundation of any successful drug discovery program. These assays provide early insights into a compound's likely in vivo behavior, allowing for data-driven decisions in lead optimization.[23]
Workflow for In Vitro Metabolic Stability Assessment
The goal of these assays is to determine a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[23]
Caption: Workflow for a typical in vitro metabolic stability assay.
Protocol: Human Liver Microsome (HLM) Stability Assay
This assay is a workhorse in early drug discovery to assess Phase I metabolic liability.
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[23] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of metabolism in a simplified, high-throughput system.[24][25]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a working solution (e.g., 100 µM) in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare the NADPH regenerating system solution (Cofactor). A regenerating system is used to ensure NADPH is not depleted during the incubation.
Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.6 mg/mL) in incubation buffer.
Incubation:
In a 96-well plate, combine equal volumes of the 0.6 mg/mL microsome solution and the test compound working solution. This brings the final protein concentration to 0.3 mg/mL and the initial compound concentration to 1 µM.
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the NADPH solution. This is your T=0 time point for the reaction.
Causality Check: A parallel incubation is run without NADPH. Disappearance of the compound in this well would indicate non-CYP-mediated degradation (e.g., chemical instability). For amino-quinolines, metabolism is typically NADPH-dependent.[24][25]
Time Points and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
Immediately add it to a separate plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.
Rationale: The cold acetonitrile serves two critical functions: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard is essential for accurate quantification by correcting for variations in sample processing and instrument response.
Sample Processing and Analysis:
Seal and vortex the quench plate.
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
Carefully transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[26]
Bioanalytical Quantification using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity and specificity.[26][27][28]
Core Protocol Steps:
Sample Preparation: As described above (protein precipitation). Other methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be needed for cleaner samples or different matrices.
Chromatographic Separation: The sample is injected into an HPLC or UPLC system. A reverse-phase C18 column is commonly used. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) separates the analyte of interest from matrix components.[29]
Mass Spectrometric Detection: The analyte is ionized (typically via electrospray ionization, ESI) and detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[29] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing exceptional selectivity.[27]
Data Analysis and Interpretation
Calculate % Remaining: Determine the peak area ratio (Analyte/Internal Standard) at each time point and normalize to the T=0 sample.
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
This CLint value can then be scaled to predict in vivo hepatic clearance.
Table 1: Example In Vitro Metabolic Stability Data for 4-Aminoquinolines
Compound
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
Metabolic Stability Classification
Warfarin
>240
< 12
High
Verapamil
17.2
134
Low
Chloroquine (CQ)
133 ± 15.5
18.5
Moderate-High
Amodiaquine (AQ)
5.4 ± 0.42
428
Low
Derivative 1
45 ± 5.0
50
Moderate
Derivative 2
~5
~460
Low
(Data adapted from literature values for comparison)[24][25]
Part 4: Strategies for Optimization
When early assays reveal poor bioavailability or high metabolic clearance, a multi-pronged optimization strategy is required.
Structure-Metabolism Relationships (SMR)
The cornerstone of optimization is understanding how structural changes impact metabolism.
Blocking Metabolic Hotspots: Once the primary sites of metabolism are identified (e.g., via metabolite identification studies), chemists can modify these positions.[1] For example, if N-dealkylation is rapid, replacing N-ethyl groups with a cyclopropyl or tert-butyl group can sterically hinder the CYP enzyme and improve stability.[1]
Modulating Electronics: The electronic properties of the quinoline ring influence the pKa and susceptibility to oxidation.[7] Adding electron-withdrawing groups at the 7-position, for instance, can lower the pKa of the quinoline nitrogen.[7]
Side Chain Modification: Altering the length and basicity of the diamino-alkyl side chain can profoundly impact activity, stability, and potential for cross-resistance with existing drugs.[16]
Caption: Generalized metabolic pathways for amino-quinoline derivatives.
Prodrug Strategies
A prodrug is an inactive derivative of a parent drug that is converted in vivo to the active form.[30] This is a powerful strategy to overcome pharmacokinetic barriers.[3][31][32]
Improving Solubility: For poorly soluble compounds, adding a highly polar, ionizable promoiety like a phosphate ester or an amino acid can dramatically increase aqueous solubility.[31][32] These are often cleaved by endogenous phosphatases or esterases in the gut wall or blood.[31]
Enhancing Permeability: To improve absorption of polar compounds, a lipophilic moiety can be appended to create a more membrane-permeable prodrug.[6]
Bypassing First-Pass Metabolism: A prodrug can be designed to mask a metabolic hotspot. The prodrug may be absorbed intact and converted to the active drug systemically, avoiding extensive metabolism in the liver.[30] A successful example is the aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrug approach, which uses a pH-triggered release mechanism independent of enzymatic biotransformation.[31]
Conclusion
The development of novel amino-quinoline derivatives requires an integrated, iterative approach where medicinal chemistry, in vitro DMPK assays, and bioanalytical science work in concert. Early and accurate assessment of metabolic stability and the factors governing bioavailability is not merely a screening step but a critical component of rational drug design. By understanding the underlying mechanisms of absorption and clearance, and by employing targeted chemical and formulation strategies, researchers can successfully navigate the complex challenges of drug development and unlock the full therapeutic potential of this versatile chemical scaffold.
References
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available from: [Link]
The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. ASPET. Available from: [Link]
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC. National Center for Biotechnology Information. Available from: [Link]
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC. National Center for Biotechnology Information. Available from: [Link]
Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC. National Center for Biotechnology Information. Available from: [Link]
Metabolism of 8-aminoquinoline antimalarial agents. IRIS (WHO). Available from: [Link]
A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. LabRulez LCMS. Available from: [Link]
Amino Acids in the Development of Prodrugs - PMC. National Center for Biotechnology Information. Available from: [Link]
A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available from: [Link]
Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS (WHO). Available from: [Link]
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]
Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher. Available from: [Link]
Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers. ScienceDirect. Available from: [Link]
Factors Influencing Drug Absorption and Bioavailability. Pharmacy 180. Available from: [Link]
Metabolism of some aminoquinolines and pharmacokinetic features. ResearchGate. Available from: [Link]
Metabolism of 8-aminoquinoline Antimalarial Agents. PubMed. Available from: [Link]
Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC. National Center for Biotechnology Information. Available from: [Link]
THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. Available from: [Link]
Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC. National Center for Biotechnology Information. Available from: [Link]
4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Available from: [Link]
CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. PubMed. Available from: [Link]
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What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse. Available from: [Link]
Factors affect absorption Bioavailability. Dr. Iman's Lectures. Available from: [Link]
4-aminoquinolines as Antimalarial Drugs. University of Wisconsin-La Crosse. Available from: [Link]
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The Important Role of Transporter Structures in Drug Disposition, Efficacy, and Toxicity. ResearchGate. Available from: [Link]
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Safety of 8-aminoquinoline antimalarial medicines. IRIS (WHO). Available from: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Available from: [Link]
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. Available from: [Link]
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Application Note: Chemoselective Functionalization of the Amino Group on Quinolin-4-yl-acetic Acid
Introduction: The Quinoline Scaffold and the Challenge of Selectivity The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of therapeutic agents and biologically active compounds.[1][2] Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold and the Challenge of Selectivity
The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of therapeutic agents and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] Specifically, (amino-quinolin-4-yl)-acetic acid serves as a bifunctional building block, presenting both a nucleophilic amino group and a carboxylic acid. This duality allows for diverse structural modifications, making it a valuable starting point for generating compound libraries in drug discovery.
The primary challenge in modifying this molecule is achieving chemoselectivity . Both the amino group and the carboxylic acid can react with many common reagents. Therefore, a successful synthetic strategy must selectively target the amino group for functionalization while leaving the carboxylic acid moiety intact, or vice-versa. This guide provides detailed protocols and the underlying chemical rationale for three robust methods to functionalize the amino group: N-Acylation, N-Sulfonylation, and N-Alkylation via Reductive Amination.
The core of any successful protocol lies in controlling which functional group reacts. The amino group is nucleophilic and basic, while the carboxylic acid is acidic and can be converted into an electrophilic acylating agent. Our strategy will focus on conditions that favor the inherent nucleophilicity of the amine.
Two primary approaches can be considered:
Direct Functionalization: Employing reaction conditions that are inherently selective for the amino group. This is often the most efficient route. For instance, under basic or neutral conditions, the carboxylic acid exists as a carboxylate salt, which is a poor nucleophile, thus deactivating it towards many electrophiles.
Protecting Group Strategy: Temporarily masking the carboxylic acid (e.g., as an ester) to prevent it from reacting.[4][5] After modifying the amino group, the protecting group is removed to regenerate the carboxylic acid. While effective, this adds steps to the synthesis.
This guide will focus on direct functionalization methods that offer high selectivity and operational simplicity.
Caption: Strategic pathways for functionalizing the amino group.
Protocol I: N-Acylation via Amide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry.[6] This protocol utilizes a modern peptide coupling reagent, HATU, which activates the carboxylic acid of an incoming acylating agent, allowing for a mild and efficient reaction with the amino group of the quinoline scaffold.[7][8]
Causality Behind Experimental Choices:
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its high efficiency, rapid reaction times, and ability to minimize side reactions. It converts the carboxylic acid into a highly reactive OAt-active ester.[6][8]
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is crucial. It deprotonates the carboxylic acid to facilitate activation by HATU and neutralizes the ammonium salt of the starting material, liberating the free amine for reaction. Its steric bulk prevents it from competing as a nucleophile.[6]
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants, including the polar amino acid starting material and the coupling reagents.
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the chosen carboxylic acid (R-COOH, 1.1 equivalents) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
Stir the solution and cool to 0 °C using an ice bath.
Pre-activation:
Add DIPEA (3.0 equivalents) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step generates the reactive OAt-ester of the carboxylic acid.
Coupling Reaction:
Add (amino-quinolin-4-yl)-acetic acid (1.0 equivalent) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-18 hours.
Monitoring and Work-up:
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Once complete, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure N-acylated product.
The sulfonamide group is a key functional group in many marketed drugs and is often considered a bioisostere of an amide. This protocol describes the reaction of the amino group with a sulfonyl chloride to form a stable sulfonamide.[9]
Causality Behind Experimental Choices:
Sulfonyl Chloride (R-SO₂Cl): A highly reactive electrophile that readily reacts with the nucleophilic amine.
Pyridine or Triethylamine (TEA): A base is required to neutralize the HCl byproduct generated during the reaction.[9] This prevents the protonation of the starting amine, which would render it unreactive. Pyridine can also act as a nucleophilic catalyst.
DCM (Dichloromethane): A relatively non-polar aprotic solvent that is suitable for this reaction and facilitates easy work-up.
Dissolve (amino-quinolin-4-yl)-acetic acid (1.0 equivalent) in a mixture of DCM and a small amount of DMF to aid solubility. Add a base such as triethylamine or pyridine (2.0 equivalents).
Cool the stirred solution to 0 °C in an ice bath.
Reagent Addition:
Dissolve the desired sulfonyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
Reaction:
After the addition is complete, allow the reaction mixture to warm to room temperature.
Stir for an additional 2-16 hours.
Monitoring and Work-up:
Monitor the reaction's progress by TLC.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Purification:
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Caption: Step-by-step workflow for the N-sulfonylation protocol.
Protocol III: N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[10] It proceeds in two stages: the formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding alkylated amine.
Causality Behind Experimental Choices:
Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent. Crucially, it reduces iminium ions much faster than it reduces aldehydes or ketones, allowing the entire reaction to be performed in a single pot ("direct" reductive amination).[11][12][13] This selectivity is key to achieving high yields.
1,2-Dichloroethane (DCE): The preferred solvent for STAB reactions, as it is aprotic and does not react with the hydride reagent.[13][14]
Acetic Acid (Optional): Can be used as a catalyst to accelerate imine formation, particularly with less reactive ketones.[13]
To a round-bottom flask, add (amino-quinolin-4-yl)-acetic acid (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).
Add 1,2-dichloroethane (DCE) as the solvent. If the substrate is a ketone, 1-2 equivalents of acetic acid can be added.
Stir the mixture at room temperature under a nitrogen atmosphere.
Reduction:
Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the stirred mixture. The reaction may be mildly exothermic.
Continue stirring at room temperature for 3-24 hours.
Monitoring and Work-up:
Monitor the reaction by LC-MS.
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
Purification:
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Data Presentation: Reductive Amination
Parameter
Condition
Rationale
Reducing Agent
NaBH(OAc)₃ (STAB, 1.5 eq)
Mild and selective for imines over carbonyls.[13][14]
Accelerates imine formation, especially for ketones.[11]
Temperature
Room Temperature
Mild conditions prevent side reactions.
Conclusion
The protocols outlined in this guide provide robust and reproducible methods for the chemoselective functionalization of the amino group on (amino-quinolin-4-yl)-acetic acid. By carefully selecting reagents and reaction conditions for N-acylation, N-sulfonylation, or reductive amination, researchers can efficiently generate diverse libraries of quinoline derivatives. These methods are foundational for structure-activity relationship (SAR) studies and are central to the discovery of novel therapeutic agents.
References
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications).[Link]
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey.[Link]
Protection for amino group and amino acid. Slideshare.[Link]
Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Western Michigan University ScholarWorks.[Link]
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC (PubMed Central).[Link]
Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate.[Link]
Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. MDPI.[Link]
Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications).[Link]
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters (ACS Publications).[Link]
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. ResearchGate.[Link]
Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.[Link]
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Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate.[Link]
Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate.[Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]
Method for the N-acylation of aminocarboxylic acids.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. MDPI.[Link]
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Baghdad Science Journal.[Link]
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers.[Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.[Link]
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC (PubMed Central).[Link]
Is there a straight forward way to modify the amine of an amino acid? ResearchGate.[Link]
Selective n-acylation of amino alcohols.
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. WIPO Patentscope.[Link]
Selective N-acylation of amino alcohols.
Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Chemical Communications (RSC Publishing).[Link]
Application Notes and Protocols for Solvent Selection in Amino-quinolin-4-yl-acetic Acid Reactions
Introduction: Navigating the Duality of Amino-quinolin-4-yl-acetic Acid Amino-quinolin-4-yl-acetic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug development, appearing in a range of co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Duality of Amino-quinolin-4-yl-acetic Acid
Amino-quinolin-4-yl-acetic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug development, appearing in a range of compounds with significant biological activities.[1][2] The synthetic manipulation of this molecule, however, presents a unique set of challenges primarily dictated by its bifunctional and zwitterionic nature. Possessing both a basic quinoline nitrogen and an acidic carboxylic acid group, its solubility and reactivity are profoundly influenced by the surrounding solvent environment. In a neutral state, it exists as a zwitterion, leading to high lattice energy and poor solubility in many common organic solvents.[3] This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in key synthetic transformations of amino-quinolin-4-yl-acetic acid, specifically focusing on amide bond formation and esterification. By understanding the interplay between solvent properties, substrate characteristics, and reaction mechanisms, researchers can significantly enhance reaction efficiency, yield, and purity.
The Critical Role of Solvent in Modulating Solubility and Reactivity
The inherent properties of amino-quinolin-4-yl-acetic acid necessitate a careful consideration of solvent choice. Its zwitterionic form is generally soluble in highly polar solvents like Dimethyl Sulfoxide (DMSO) but sparingly soluble in water and most non-polar organic solvents.[4][5] The quinoline moiety itself is slightly soluble in cold water but dissolves more readily in hot water and many organic solvents.[4] The solubility is also highly dependent on pH; acidification protonates the quinoline nitrogen, forming a more soluble cationic species, while basification deprotonates the carboxylic acid, yielding a more soluble anionic form.[6]
The choice of solvent extends beyond simple dissolution. The solvent must:
Facilitate Reactant Interaction: Ensure adequate concentrations of all reactants are in the solution phase.
Stabilize Transition States: Polar aprotic solvents, for instance, are known to accelerate SNAr reactions often employed in modifying the quinoline core.
Mediate Acid-Base Equilibria: In amide coupling, the solvent can influence the effectiveness of activating agents and bases.
Prevent Undesired Side Reactions: Protic solvents can interfere with highly reactive intermediates in some coupling reactions.
The following sections will delve into specific solvent strategies for the two most common and critical reactions involving amino-quinolin-4-yl-acetic acid: amide bond formation and esterification.
I. Amide Bond Formation: Taming the Zwitterion for Efficient Coupling
The formation of an amide bond by coupling the carboxylic acid moiety of amino-quinolin-4-yl-acetic acid with an amine is a cornerstone transformation. The primary challenge lies in overcoming the low nucleophilicity of the amine and the poor solubility of the zwitterionic starting material. The selection of an appropriate solvent and coupling agent is paramount.
Solvent Selection Strategy for Amide Coupling
Polar aprotic solvents are generally the preferred medium for amide coupling reactions involving amino-quinolin-4-yl-acetic acid.
Dimethylformamide (DMF): Often the solvent of choice due to its excellent solvating power for a wide range of organic molecules, including polar and zwitterionic compounds. It effectively dissolves the amino-quinolin-4-yl-acetic acid and most common coupling reagents.[7]
Dimethyl Sulfoxide (DMSO): Another excellent choice for solubilizing the starting material. Its high polarity can also enhance the rate of reaction.[8]
Acetonitrile (MeCN): A less polar alternative to DMF and DMSO, but can be effective, particularly with the right combination of coupling reagents and bases.[9] In some cases, MeCN has been shown to provide superior results in amide coupling reactions.[9]
Dichloromethane (DCM): While a common solvent for amide coupling, its lower polarity may present solubility challenges for the free amino-quinolin-4-yl-acetic acid. It is more suitable when using the pre-formed acid chloride or with N-protected derivatives.[10]
Table 1: Solvent Properties and Their Implications for Amide Coupling
Solvent
Dielectric Constant (ε)
Dipole Moment (μ, D)
Boiling Point (°C)
Key Considerations for Amide Coupling
DMF
36.7
3.82
153
Excellent solubility for starting material and reagents. High boiling point allows for a wide reaction temperature range.
DMSO
46.7
3.96
189
Superior solvating power. Can be difficult to remove during workup due to its high boiling point.
MeCN
37.5
3.92
82
Good balance of polarity and volatility. Easier to remove than DMF and DMSO.
DCM
8.9
1.60
40
Lower polarity may require the use of co-solvents or derivatization. Volatility simplifies product isolation.
The Role of Coupling Reagents and Bases
The use of a coupling reagent is essential to activate the carboxylic acid. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used with an additive such as N-hydroxybenzotriazole (HOBt) , or uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .[10][11] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) , is required to neutralize the generated acids and facilitate the reaction.[7][12]
Figure 1: General workflow for the amide coupling of Amino-quinolin-4-yl-acetic acid.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling in DMF
This protocol provides a robust method for the coupling of amino-quinolin-4-yl-acetic acid with a primary or secondary amine.
Materials:
Amino-quinolin-4-yl-acetic acid (1.0 equiv)
Amine (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
DIPEA (2.5 equiv)
Anhydrous DMF (to achieve a concentration of 0.1-0.2 M)
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add amino-quinolin-4-yl-acetic acid (1.0 equiv) and HOBt (1.2 equiv).
Add anhydrous DMF and stir until all solids are dissolved.
Add the amine (1.1 equiv) to the solution.
Cool the reaction mixture to 0 °C using an ice bath.
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
Add DIPEA (2.5 equiv) dropwise, ensuring the temperature remains below 5 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.[11]
II. Esterification: Navigating Acid Catalysis and Solubility
Esterification of the carboxylic acid group of amino-quinolin-4-yl-acetic acid is another crucial transformation. The choice of solvent is highly dependent on the chosen esterification method.
Fischer Esterification: The Alcohol as Solvent
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13] To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, which also serves as the solvent.[14]
Solvent Considerations:
Methanol, Ethanol, n-Propanol, n-Butanol: These are commonly used as both reactant and solvent.
Toluene or Hexane with a Dean-Stark trap: For less volatile alcohols, an inert solvent can be used to azeotropically remove the water byproduct, driving the reaction to completion.[15]
Catalyst: A strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required.[13][15]
Figure 2: Decision logic for successful Fischer Esterification.
Detailed Protocol: Fischer Esterification using Methanol
This protocol describes the synthesis of the methyl ester of amino-quinolin-4-yl-acetic acid.
Standard workup reagents (Ethyl acetate, saturated aq. NaHCO₃, brine)
Procedure:
Suspend amino-quinolin-4-yl-acetic acid (1.0 equiv) in anhydrous methanol in a round-bottom flask.
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The suspension should dissolve as the cationic salt is formed.
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Allow the reaction to cool to room temperature and carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude ester by flash column chromatography.
Esterification using Thionyl Chloride in Alcohol
An alternative and often highly efficient method for esterification involves the in-situ formation of the acid chloride followed by reaction with the alcohol.[16] The alcohol serves as both the reactant and the solvent.
Procedure:
Suspend amino-quinolin-4-yl-acetic acid (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol or ethanol) at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
Monitor the reaction to completion by TLC or LC-MS.
Cool the reaction mixture and remove the solvent and excess SOCl₂ under reduced pressure.
The resulting product is often the hydrochloride salt of the ester, which can be used as is or neutralized with a base during workup as described in the Fischer esterification protocol.
Conclusion and Best Practices
The successful execution of reactions involving amino-quinolin-4-yl-acetic acid is critically dependent on a well-informed solvent selection strategy. The zwitterionic nature of this important synthetic building block requires careful management of its solubility. For amide bond formation, polar aprotic solvents such as DMF and DMSO are highly recommended, in conjunction with standard coupling reagents. For esterification, using an excess of the desired alcohol as the solvent in a Fischer esterification, or employing the thionyl chloride method, are both effective strategies. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a wide array of amino-quinolin-4-yl-acetic acid derivatives for their drug discovery and development programs.
References
BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
Patil, S. A., Patil, S. A., & Patil, R. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153242.
Atlantis Press. (2015). New Brønsted-Acidic Ionic Liquids Based on 8-hydroxyquinoline Cation as Catalysts for the Esterification Reaction of n-hexylic acid. Proceedings of the 3rd International Conference on Applied Physics and Engineering.
Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
Pandey, G., & Singh, R. P. (2012). AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups.
University of Toronto. (n.d.).
Zakerinasab, B., & Balalaie, S. (2015). Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library Journal of Applied Chemistry, 11(2), 1-5.
McKendry, S., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 21(17), 4536-4543.
Patil, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153242.
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
Ladds, M. J., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(23), 9685–9707.
Zarei, M., & Jarrahpour, A. (2014). Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Journal of the Iranian Chemical Society, 11, 1373–1381.
Biondini, A., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-42.
De Palma, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2736–2744.
OperaChem. (2024).
De Palma, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
Zakerinasab, B., & Balalaie, S. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
Hazra, S., Gallou, F., & Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(15), 2133-2146.
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5694.
Wang, Y., et al. (2022). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. International Journal of Molecular Sciences, 23(1), 493.
Moku, G., et al. (2024).
BenchChem. (2025).
Kumar, S., et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Journal of Chemical Research.
Takimoto, J. K., et al. (2011). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ChemBioChem, 12(16), 2454–2457.
Biondini, A., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-42.
Chemistry LibreTexts. (2023).
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Technical Support Center: Synthesis of Amino-quinolin-4-YL-acetic acid
Welcome to the technical support center for the synthesis of Amino-quinolin-4-YL-acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encounterin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Amino-quinolin-4-YL-acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic campaigns. As your partner in science, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that govern success. This document is structured as a dynamic troubleshooting guide and FAQ, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: From Precursor to Product
The synthesis of a quinolin-4-yl-acetic acid scaffold is a multi-step process, most commonly involving the construction of a quinoline core, functionalization at the C4 position, and subsequent elaboration of the acetic acid sidechain. Low yields can arise at any of these stages. This guide addresses issues in a logical, step-by-step format.
Section 1: Issues with the 4-Chloroquinoline Precursor
A common and effective strategy for introducing the C4 sidechain is via a 4-chloroquinoline intermediate, which is then subjected to nucleophilic aromatic substitution (SNAr). The quality of this precursor is paramount.
Q1: My yield for converting a 4-hydroxyquinoline (4-quinolone) to a 4-chloroquinoline using POCl₃ is consistently low and produces a lot of tar.
A: This is a frequent and challenging issue. The reaction of 4-hydroxyquinolines with phosphorus oxychloride (POCl₃) can be aggressive, leading to degradation and polymerization if not properly controlled.
Causality & Expertise: 4-Hydroxyquinolines exist in tautomeric equilibrium with their 4-quinolone form.[1] The reaction with POCl₃ proceeds via the formation of a phosphate ester intermediate on the quinolone oxygen, followed by nucleophilic attack by chloride. High temperatures required to drive the reaction can also promote intermolecular reactions, leading to dark, polymeric byproducts.[2]
Troubleshooting & Solutions:
Solvent and Temperature Control: Running the reaction neat in excess POCl₃ is common but can be too harsh. Consider using a high-boiling inert solvent like toluene or acetonitrile to moderate the reaction temperature. Refluxing in acetonitrile (b.p. ~82 °C) is often sufficient and less prone to charring than higher temperatures.
Addition of a Base: The reaction releases HCl, which can catalyze side reactions. Adding a catalytic amount of a tertiary amine base like N,N-dimethylaniline or triethylamine can scavenge HCl and often leads to cleaner reactions and higher yields.
Work-up Procedure: Quenching the reaction is highly exothermic and a common point of product loss. Pouring the cooled reaction mixture slowly onto crushed ice with vigorous stirring is critical. Basification with aqueous ammonia or sodium carbonate solution should be done carefully at low temperatures (0-5 °C) to precipitate the product without hydrolysis back to the starting material.
Section 2: Low Yields in C-C Bond Formation at C4 (Malonic Ester SNAr)
The key step in building the acetic acid sidechain is often the SNAr reaction between the 4-chloroquinoline and the enolate of a malonic ester (e.g., diethyl malonate).
Q2: My SNAr reaction between 4-chloroquinoline and diethyl malonate shows a low conversion rate, with significant starting material remaining.
A: Incomplete conversion points to issues with nucleophile generation, reaction conditions, or substrate reactivity.
Causality & Expertise: The SNAr mechanism requires the formation of a negatively charged Meisenheimer complex, which is the rate-determining step. The stability of this intermediate and the rate of its formation are influenced by the nucleophilicity of the enolate and the electrophilicity of the quinoline C4 position.[3]
Troubleshooting & Solutions:
Base Selection is Critical: The pKa of diethyl malonate is ~13. A base must be strong enough to generate a sufficient concentration of the enolate. Sodium ethoxide (NaOEt) in ethanol is a classic choice, but the equilibrium may not fully favor the enolate. A stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (e.g., THF, DMF) will irreversibly deprotonate the malonate, driving the reaction forward.[4]
Solvent Effects: Protic solvents like ethanol can stabilize the starting materials and slow down the reaction. Switching to a polar aprotic solvent like DMF or DMSO can significantly accelerate SNAr reactions.[5]
Temperature and Time: These reactions can be slow at room temperature. Gentle heating (e.g., 60-80 °C) is often necessary. Monitor the reaction by TLC to find the optimal balance between reaction time and potential side product formation.[3]
Substrate Activation: If your quinoline ring contains strong electron-donating groups (EDGs), the C4 position will be less electrophilic, slowing the reaction. In such cases, more forcing conditions (higher temperature, stronger base) may be required.[1]
Workflow: Troubleshooting the Malonic Ester SNAr Reaction
The following diagram outlines a decision-making process for optimizing this critical step.
Caption: A logical workflow for troubleshooting low SNAr yields.
Section 3: Problems During Hydrolysis and Decarboxylation
The final steps involve converting the dialkyl malonate adduct into the target acetic acid.
Q3: I'm experiencing incomplete hydrolysis of the diethyl ester to the diacid.
A: Saponification of sterically hindered esters can be sluggish.
Causality & Expertise: The quinoline moiety is bulky, which can sterically hinder the approach of the hydroxide ion to the ester carbonyls. Standard conditions (e.g., NaOH in EtOH/H₂O) may require prolonged heating.[6]
Troubleshooting & Solutions:
More Forcing Conditions: Increase the concentration of the base (e.g., 4-6 M NaOH), increase the temperature to reflux, and extend the reaction time. Using a co-solvent like THF or dioxane can help with solubility.
Alternative Reagents: For very stubborn esters, consider using potassium hydroxide (KOH), which is sometimes more effective, or alternative hydrolysis methods if standard basic hydrolysis fails.
Q4: My decarboxylation step gives a low yield of the desired acetic acid and forms a dark, insoluble material.
A: Decarboxylation of malonic acids requires heat, but the quinoline ring system can be sensitive to high temperatures, leading to decomposition.[7]
Causality & Expertise: The mechanism involves the formation of a cyclic transition state from the carboxylic acid, leading to the expulsion of CO₂ and formation of an enol, which tautomerizes to the product.[8] While this is often done by heating the crude diacid neat, the required temperatures can exceed the decomposition point of the product.
Troubleshooting & Solutions:
Solvent-Assisted Decarboxylation: Heating the diacid in a high-boiling solvent that can help dissipate heat and prevent localized overheating is often much cleaner than heating neat. Solvents like diphenyl ether or even DMSO can be effective.[9]
Acid Catalysis: A small amount of strong acid (e.g., H₂SO₄) can sometimes catalyze the decarboxylation, allowing it to proceed at a lower temperature.
Monitor CO₂ Evolution: The reaction is complete when CO₂ evolution ceases. Overheating beyond this point only serves to degrade the product.
Data Presentation: Optimizing SNAr Reaction Conditions
The following table summarizes how changing key parameters can impact the yield of the SNAr adduct, based on common laboratory observations.
Entry
Base (eq.)
Solvent
Temperature (°C)
Time (h)
Approx. Yield (%)
1
NaOEt (1.2)
EtOH
80
24
35%
2
K₂CO₃ (2.0)
DMF
80
24
45%
3
NaH (1.2)
DMF
60
12
85%
4
NaH (1.2)
THF
65
18
78%
Frequently Asked Questions (FAQs)
Q: Are there alternative routes to the quinolin-4-yl-acetic acid core besides the SNAr approach?
A: Yes, while the 4-chloroquinoline SNAr route is common, other methods exist. One notable approach is based on the Conrad-Limpach or Gould-Jacobs reactions.[10][11] For example, one could react a suitable aniline with diethyl acetylsuccinate.[12] This can directly form an ethyl (4-hydroxy-2-methylquinolin-3-yl)acetate. However, this route fixes the C2 substituent as a methyl group and yields a 4-hydroxy derivative, which would require further modification to arrive at the target structure. These classical methods are often plagued by the need for very high-temperature cyclizations (~250 °C), which can lead to low yields and tar formation.[13][14][15]
Q: How do substituents on the starting aniline (for building the quinoline core) affect the overall synthesis?
A: Substituents have a profound electronic effect.
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ on the aniline ring will deactivate it, making the initial cyclization step (e.g., in a Conrad-Limpach synthesis) more difficult as the ring is less nucleophilic.[1] However, an EWG will make the resulting 4-chloroquinoline more electrophilic and accelerate the subsequent SNAr step.
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ have the opposite effect. They facilitate the initial ring-closing reaction but deactivate the 4-chloroquinoline towards SNAr.
Q: What is the most common side product in the malonic ester SNAr reaction?
A: Besides unreacted starting material, a common side product is the C-2 substituted isomer if there is any residual reactivity at that position, or dimerization/oligomerization products under harsh conditions. A more subtle but common issue is hydrolysis of the 4-chloroquinoline back to the 4-hydroxyquinoline if water is not rigorously excluded from the reaction, especially when using hygroscopic bases or solvents.
Experimental Protocols
Protocol 1: Optimized SNAr of 4-Chloroquinoline with Diethyl Malonate
This protocol uses sodium hydride for efficient enolate formation.
Setup: Under a nitrogen or argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and condenser.
Wash NaH: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes via cannula.
Solvent & Reagent Addition: Add anhydrous DMF to the flask via syringe. Cool the resulting suspension to 0 °C in an ice bath. Add diethyl malonate (1.2 eq) dropwise via syringe over 15 minutes.
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
SNAr Reaction: Dissolve the 4-chloroquinoline derivative (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the enolate solution at room temperature.
Heating: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 8-12 hours.
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-water. Extract the aqueous mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Solvent-Assisted Decarboxylation
This protocol minimizes thermal decomposition.
Setup: Place the crude quinolin-4-yl-malonic acid (1.0 eq) in a round-bottom flask with a stir bar and a reflux condenser.
Solvent: Add diphenyl ether (enough to create a stirrable slurry, approx. 5-10 mL per gram of diacid).
Heating: Heat the mixture in a sand bath or with a heating mantle to 240-250 °C.
Monitoring: Monitor the reaction by observing the cessation of CO₂ bubbling. A bubbler filled with mineral oil can be attached to the top of the condenser. The reaction is typically complete in 1-3 hours.
Work-up: Cool the reaction mixture to room temperature. The diphenyl ether will solidify. Add a large volume of hexanes to triturate the solid.
Isolation: Filter the solid product and wash thoroughly with hexanes to remove all traces of diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mechanism: Key Steps in the Synthesis
The following diagram illustrates the critical C-C bond formation and subsequent transformation.
Caption: Key mechanistic transformations in the synthesis.
References
Benchchem. (2025). Identification of common byproducts in quinoline synthesis. 2
Wikipedia. (n.d.). Gould–Jacobs reaction.
Benchchem. (2025). Optimization of reaction conditions for quinolone synthesis. 13
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
St-Gelais, A., & Vaugeois, J. (2018). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molbank, 2018(3), M1009.
Benchchem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. 16
Cambridge University Press. (n.d.). Gould-Jacobs Reaction.
Benchchem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines. 1
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Wikipedia. (n.d.). Conrad–Limpach synthesis.
Benchchem. (2025). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline. 17
Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
Wikipedia. (n.d.). Quinoline.
Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1558509.
Weyesa, A., & Mamo, F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(40), 23685-23706.
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
Benchchem. (2025). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. 3
Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
University of Calgary. (n.d.). Ch21: Malonic esters.
de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One, 10(10), e0139335.
Gopalan, R., & Mathai, I. M. (n.d.). The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A, 62(2), 92-98.
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
Benchchem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. 18
ResearchGate. (2025). New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid.
Technical Support Center: Troubleshooting Solubility Issues of Amino-Quinoline Derivatives in Water
Welcome to the technical support center for amino-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this importa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for amino-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds in aqueous media. My aim is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my amino-quinoline derivatives poorly soluble in water?
The limited aqueous solubility of many amino-quinoline derivatives stems from a combination of their inherent molecular structure and the solid-state properties of the material.[1] The quinoline core is a rigid, aromatic ring system which contributes to high crystal lattice energy.[1] This means a significant amount of energy is required to break apart the crystalline solid for it to dissolve. Furthermore, the overall structure can be quite lipophilic (fat-soluble), making it less compatible with the polar environment of water.[1][2]
Q2: What is the very first troubleshooting step I should take?
The most critical initial step is to determine the pH-dependent solubility profile of your specific amino-quinoline derivative.[1][3] Since these compounds are typically weak bases due to the nitrogen atom in the quinoline ring and the amino group, their ionization state, and therefore solubility, is highly dependent on the pH of the solution.[1][4][5][6] In acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more soluble cationic salt.[1][4][5] Understanding this relationship will guide your subsequent formulation strategies.[1][3]
Q3: I've heard about "DMSO shock." What is it and how can I avoid it?
"DMSO shock" refers to the precipitation of a compound when a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer.[7] This happens because the compound is pushed out of solution as the solvent environment abruptly changes from highly organic to predominantly aqueous. To prevent this, add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring.[7] It's also crucial to keep the final DMSO concentration in your working solution as low as possible, typically below 1%, to minimize its impact on both solubility and any biological assays.[1]
In-Depth Troubleshooting Guides
Issue 1: My amino-quinoline derivative precipitates out of my aqueous buffer during my experiment.
This common issue often points to the concentration of your compound exceeding its kinetic or thermodynamic solubility in the final experimental medium.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols & Explanations:
pH Adjustment: As established, pH is a powerful tool. For basic amino-quinolines, lowering the pH of your buffer will protonate the molecule, increasing its polarity and affinity for water.[1][4]
Expertise & Experience: It is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity). Always run appropriate controls. The pKa of your specific derivative is a key piece of information; solubility will be greatest at a pH at least 2 units below the pKa.[8]
Co-solvency: This technique involves adding a water-miscible organic solvent to your aqueous solution to reduce the overall polarity of the solvent system.[4][9][10] This lowers the interfacial tension between the aqueous solution and your hydrophobic compound, thereby increasing its solubility.[1]
Trustworthiness: A systematic approach is to perform a co-solvent titration. Start with your compound suspended in the aqueous buffer and incrementally add small volumes (e.g., 1-2% of the total volume) of a co-solvent like DMSO or ethanol, allowing time for dissolution after each addition.[4] This helps you determine the minimum amount of co-solvent needed.
Co-solvent
Typical Starting Concentration (v/v)
Notes
DMSO
1-5%
A powerful solvent, but can have effects on biological systems.[4]
Issue 2: My compound has poor bioavailability in animal studies despite good in vitro activity.
This is a classic challenge for poorly soluble compounds and often indicates that the drug is not dissolving sufficiently in the gastrointestinal tract to be absorbed.[1]
Advanced Formulation Strategies:
Salt Formation: Creating a salt of your basic amino-quinoline derivative by reacting it with an acid is a highly effective way to improve solubility.[1][11] The resulting salt form will have a higher dissolution rate in aqueous environments. The choice of the acid's counter-ion is critical and can significantly impact the salt's final solubility and stability.[1]
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble "guest" molecules, like amino-quinoline derivatives, forming an inclusion complex that is more water-soluble.[12][13][15]
Authoritative Grounding: This technique is widely used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of drugs.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its improved safety profile over native β-cyclodextrin.[16]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Solid Dispersions: This technique involves dispersing your compound at a molecular level within an inert, hydrophilic carrier, such as a polymer.[17] This creates an amorphous solid dispersion where the drug molecules are individually separated, preventing the formation of a crystal lattice and thereby enhancing the dissolution rate.[17]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Select a suitable hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30) and a common solvent (e.g., methanol) that dissolves both your amino-quinoline derivative and the polymer.[7]
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).[1]
Accurately weigh and dissolve both components in the solvent in a round-bottom flask, ensuring a clear solution.[1]
Remove the solvent using a rotary evaporator to form a thin solid film.[1]
Thoroughly dry the film under vacuum to remove any residual solvent.[1][7]
Carefully scrape and gently grind the resulting solid dispersion into a fine powder.[7]
References
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
Solubility of Things. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]
MDPI. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved from [Link]
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Retrieved from [Link]
Resolving cyclization side-reactions in quinoline synthesis
Welcome to the Quinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and resolve th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Quinoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and resolve the most notorious cyclization side-reactions encountered during quinoline scaffold construction.
Rather than merely providing a list of reaction conditions, this guide deconstructs the causality behind experimental failures—bridging the gap between mechanistic theory and benchtop execution.
The synthesis of quinolines—whether via the Skraup, Friedländer, or Conrad-Limpach methods—relies on a delicate balance between condensation and cyclization. Side reactions occur when reactive intermediates (such as
-unsaturated carbonyls or iminoenols) are exposed to harsh thermal or acidic conditions for prolonged periods, allowing divergent kinetic pathways to outcompete the desired thermodynamic cyclization.
Workflow for mitigating acrolein polymerization in Skraup synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis turns into an intractable black tar within minutes. What is the mechanistic cause, and how do I prevent it?Causality: The Skraup reaction relies on the in situ dehydration of glycerol to form acrolein. Acrolein is a highly reactive
-unsaturated aldehyde. In the presence of concentrated sulfuric acid and temperatures exceeding 150°C, acrolein undergoes rapid radical or cationic polymerization before it can successfully undergo Michael addition with the aniline derivative [1].
Solution: To suppress polymerization, you must control the availability of the acrolein intermediate. Employ a milder oxidant (such as iodine instead of the traditional nitrobenzene) to reduce the vigor of the reaction [1]. Alternatively, transition to a biphasic reaction medium (e.g., HCl/dichloromethane); the organic phase sequesters the carbonyl compound, drastically reducing polymerization and increasing the overall yield [2].
Q2: During Friedländer synthesis with an unsymmetrical ketone (e.g., 2-butanone), I isolate a mixture of regioisomers. How can I drive the reaction to a single product?Causality: Unsymmetrical ketones possess two distinct
-methylene/methyl sites capable of enolization. Standard base catalysis (NaOH/KOH) indiscriminately deprotonates both sites, leading to a mixture of linear and angular isomeric quinolines [3].
Solution: Shift from simple Brønsted bases to specific amine organocatalysts or chiral phosphoric acids [4]. These catalysts form a sterically demanding enamine intermediate with the unsymmetrical ketone, forcing the subsequent cyclocondensation to occur exclusively at the less hindered carbon.
Q3: The thermal cyclization step in my Conrad-Limpach reaction is causing massive starting material decomposition. How do I improve the yield of my quinolin-4-one?Causality: The intramolecular hetero-Diels-Alder cyclization of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-arylaminoacrylate intermediate is highly endothermic, typically requiring temperatures around 250°C [5]. This extreme heat simultaneously promotes oxidative degradation and undesirable side reactions .
Solution: Never run this cyclization neat. Employ a high-boiling, inert solvent like diphenyl ether (Dowtherm A) to ensure uniform heat distribution, which can increase yields up to 95% [5].
Logical decision tree for controlling regioselectivity in Friedländer synthesis.
To ensure reproducibility, the following protocols have built-in visual and analytical checkpoints. If a checkpoint fails, the system is designed to halt, saving you time and reagents.
System Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of the aniline derivative in 50 mL of dichloromethane (DCM). Add 50 mL of 1M aqueous HCl.
Mechanistic Note: The biphasic nature sequesters the reactive
-unsaturated carbonyl in the organic layer, physically separating it from the harsh aqueous acidic conditions that drive polymerization [2].
Controlled Addition: Cool the biphasic mixture to 0°C. Add 12 mmol of the
-unsaturated carbonyl dropwise over 30 minutes under vigorous stirring (1000 rpm).
Self-Validation Checkpoint: Observe the phase interface after 15 minutes of stirring at room temperature.
Pass: The organic layer remains yellow/orange and transparent. Proceed to step 4.
Fail: The organic layer turns opaque black and highly viscous. Polymerization has outcompeted Michael addition. Abort, decrease the addition rate, and verify the temperature did not spike.
Isolation: Separate the organic layer, neutralize with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Regioselective Friedländer Synthesis via Organocatalysis
System Setup: Combine 5 mmol of o-aminoaryl ketone and 6 mmol of the unsymmetrical active methylene compound in 20 mL of anhydrous ethanol.
Catalytic Direction: Add 10 mol% of a specific secondary amine catalyst (e.g., pyrrolidine) or a chiral phosphoric acid [4].
Reaction: Heat the mixture to 60°C for 4-6 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
Pass: The emergence of a single distinct UV-active spot (Rf ~0.4) confirms strict regiocontrol.
Fail: The appearance of a "figure-eight" doublet spot indicates a failure in regioselectivity (formation of both linear and angular isomers). If this occurs, switch to a bulkier amine catalyst.
Section 4: Quantitative Data & Reagent Selection Matrix
Use the following matrix to quickly identify the optimal reagent substitutions required to bypass specific cyclization side-reactions.
Synthesis Method
Primary Side Reaction
Traditional Reagent (Root Cause)
Optimized Reagent / Condition
Expected Yield / Outcome
Skraup
Uncontrolled Polymerization
Neat H₂SO₄, >150°C
Biphasic system (HCl/DCM) or Iodine oxidant
Yield increases from <40% to >75%; Tar eliminated
Friedländer
Poor Regioselectivity
NaOH / KOH (Indiscriminate Base)
Chiral phosphoric acids / Amine organocatalysts
>95% Regioselectivity (Single isomer isolated)
Friedländer
Aldol Self-Condensation
o-aminoaryl aldehyde
Imine analog of o-aniline
Prevents self-condensation; Higher crude purity
Conrad-Limpach
Thermal Decomposition
Neat heating (>250°C)
Diphenyl ether (Dowtherm A) / Microwave
Yield improves up to 95%; Substrate degradation halted
References
Minimizing side products in the Friedländer quinoline synthesis - Benchchem.
URL: Verify Source
avoiding polymerization in Skraup synthesis of quinolines - Benchchem.
URL: Verify Source
Technical Support Center: Enhancing Solution Stability of Amino-quinolin-4-YL-acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of heteroaryl acetic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of heteroaryl acetic acid derivatives. Amino-quinolin-4-YL-acetic acid presents a unique trifecta of stability challenges: a photolabile quinoline core, an oxidation-prone nitrogen, and a highly labile acetic acid moiety.
This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Core Troubleshooting & FAQs
Q1: My stock solution of Amino-quinolin-4-YL-acetic acid is losing concentration over time at room temperature, but there is no visible precipitation. What is happening?A1: You are likely observing thermal decarboxylation . Heteroaryl acetic acids are inherently unstable because the electron-withdrawing nature of the heteroaromatic (quinoline) ring acts as an electron sink. This stabilizes the carbanion intermediate formed when the carboxyl group is lost as CO₂[1]. This degradation pathway is drastically accelerated by heat and basic conditions.
Corrective Action: Always store stock solutions at -20°C and avoid basic buffers (pH > 8.0) during prolonged assays.
Q2: After leaving my solution on the benchtop, I noticed a slight color change and new peaks in my LC-MS/DAD chromatogram. What caused this?A2: This is a combination of photodegradation and N-oxidation . Quinolines are highly sensitive to UV and visible light. The excited singlet state of the quinoline interacts with protic solvents, leading to radical formation and structural degradation[2]. Furthermore, the lone pair of electrons on the quinoline nitrogen is susceptible to oxidation by dissolved oxygen or trace peroxides in aging solvents, forming quinoline N-oxides[3].
Corrective Action: Use amber vials, purge solutions with Argon/N₂, and strictly use fresh, peroxide-free solvents.
Q3: The compound precipitates immediately when I dilute my DMSO stock into my biological assay buffer (pH 6.5). How do I fix this?A3: This is the Zwitterion Effect . The 4-aminoquinoline core is highly basic (pKa ~8.4) due to resonance stabilization, while the acetic acid moiety is acidic (pKa ~3.5). In standard biological buffers (pH 6.0–7.0), the molecule exists as a zwitterion (protonated ring nitrogen, deprotonated carboxylate). Near its isoelectric point (pI), the net zero charge minimizes electrostatic repulsion and solvation energy, driving rapid aggregation.
Corrective Action: Adjust the final assay pH to be at least 1.5 units away from the calculated pI, or incorporate a mild surfactant (e.g., 0.01% Tween-20) to maintain solubility.
Part 2: Data Presentation & Stability Metrics
Table 1: Summary of Degradation Pathways and Preventive Measures
Degradation Pathway
Primary Trigger
Structural Consequence
Preventive Measure
Decarboxylation
Heat, pH > 8.0
Loss of -COOH, forming methyl-quinoline
Keep at ≤ 4°C; avoid basic buffers
N-Oxidation
Dissolved O₂, Peroxides
Formation of Quinoline N-oxide
Argon purge; use anhydrous solvents
Photodegradation
UV/Visible Light
Radical formation, ring cleavage
Use amber vials; work under low-light
Table 2: pH-Dependent Solubility and Stability Metrics (25°C)
Buffer pH
Dominant Ionization State
Net Charge
Solubility Limit (µM)
Half-life (t½)
2.0 (Acidic)
Protonated amine/quinoline, neutral acid
+1 (Cationic)
> 5000
> 72 hours
6.5 (Near pI)
Protonated quinoline, deprotonated acid
0 (Zwitterionic)
< 50
~ 48 hours
8.5 (Basic)
Neutral quinoline, deprotonated acid
-1 (Anionic)
> 2000
< 12 hours
Part 3: Visualizations of Mechanisms and Workflows
Figure 1: Primary degradation pathways of Amino-quinolin-4-YL-acetic acid under environmental stress.
Figure 2: Self-validating workflow for the preparation and storage of highly stable stock solutions.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Highly Stable Stock Solution
Causality Focus: Water and oxygen are the primary enemies of this compound. DMSO is highly hygroscopic; absorbed water facilitates hydrolysis and provides a medium for dissolved oxygen to initiate N-oxidation.
Preparation: Equilibrate the lyophilized solid to room temperature inside a desiccator to prevent condensation.
Dissolution: Weigh the solid into an amber glass vial (to prevent n-π* photo-excitation). Dissolve in strictly anhydrous, amine-free DMSO to a concentration of 10 mM.
Self-Validation Step: Immediately withdraw a 1 µL aliquot and run a baseline LC-MS/DAD analysis. Validation criteria: The parent mass[M+H]+ must account for >99% of the total ion current (TIC). If <99%, the solid was compromised prior to dissolution.
Preservation: Aliquot the solution into single-use amber PCR tubes. Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds to displace oxygen.
Storage: Flash-freeze in liquid nitrogen and store at -20°C.
Causality Focus: To understand how your specific assay conditions affect the drug, you must force it to break. This protocol isolates the variables of pH, heat, and oxidation.
Baseline Preparation: Dilute the 10 mM stock to 100 µM in a 50:50 Acetonitrile:Water mixture.
Stress Induction (Parallel Aliquots):
Base/Thermal Stress: Add 0.1 N NaOH (final pH > 10). Heat to 60°C for 4 hours. (Targets Decarboxylation).
Oxidative Stress: Add 3% H₂O₂. Leave at room temperature for 4 hours. (Targets N-Oxidation).
Quenching: Neutralize the basic sample with 0.1 N HCl. Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate).
Analysis: Inject 5 µL of each quenched sample onto a C18 column using a gradient of 0.1% Formic Acid in Water/Acetonitrile.
Self-Validation Step: Analyze the Base/Thermal Stress chromatogram. Validation criteria: You must observe a distinct peak corresponding to the decarboxylated mass ([M-44]+). If this peak co-elutes with the parent peak, your LC gradient is too steep and must be flattened to ensure accurate stability tracking in future assays.
References
Title: Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists
Source: PubMed Central (PMC)
URL: [Link]
Title: Photoreactivity of biologically active compounds. XVII. Influence of solvent interactions on spectroscopic properties and photostability of primaquine
Source: PubMed
URL: [Link]
Title: A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity
Source: ACS Catalysis
URL: [Link]
Mass spectrometry (MS) fragmentation patterns of amino-quinoline derivatives
A Senior Application Scientist's Guide to Mass Spectrometry (MS) Fragmentation Patterns of Amino-Quinoline Derivatives Introduction: The Analytical Challenge of Amino-Quinolines Amino-quinoline derivatives form the backb...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Mass Spectrometry (MS) Fragmentation Patterns of Amino-Quinoline Derivatives
Introduction: The Analytical Challenge of Amino-Quinolines
Amino-quinoline derivatives form the backbone of many therapeutic agents, most notably in the fight against malaria.[1][2] Compounds like chloroquine (CQ), amodiaquine (AQ), and primaquine have been instrumental in global health, but the rise of drug resistance necessitates continuous development of new, more effective analogues.[2][3][4] For drug development professionals, from medicinal chemists to DMPK scientists, understanding the metabolic fate and accurately quantifying these compounds in complex biological matrices is paramount.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this work, offering unparalleled sensitivity and selectivity.[1][5] The power of MS/MS lies in its ability to generate characteristic fragmentation patterns through collision-induced dissociation (CID), providing a structural fingerprint for each molecule. This guide provides an in-depth comparison of the fragmentation behaviors of key amino-quinoline derivatives, explains the mechanistic rationale behind these patterns, and presents standardized protocols for their analysis.
The Influence of Core Structure: 4-Amino vs. 8-Aminoquinolines
The position of the amino side-chain on the quinoline ring is a primary determinant of the fragmentation pathway. The two most common scaffolds, 4-aminoquinoline and 8-aminoquinoline, exhibit distinct fragmentation behaviors due to differences in charge localization and bond stability following protonation.
Under typical electrospray ionization (ESI) in positive mode, protonation occurs at one of the basic nitrogen atoms: the quinoline ring nitrogen (N-1) or the nitrogens on the aliphatic side chain.[6][7] The initial site of protonation can influence which fragmentation pathways are favored. For instance, 4-aminoquinoline derivatives like chloroquine can readily accept two protons, forming an [M+2H]²⁺ species, a behavior less common in 1,8-aminoquinoline derivatives.[6][7] This is attributed to the ability of the 4-amino group to participate in charge delocalization across the aromatic system.[7]
Collision-induced dissociation (CID) of a protonated amino-quinoline initiates a cascade of bond cleavages.[8] The most energetically favorable fragmentations typically involve the cleavage of C-N and C-C bonds within the aliphatic amino side-chain, as these are generally weaker than the bonds of the aromatic quinoline core.[9][10]
The Dominant Pathway: α-Cleavage of the Side-Chain
For most amino-quinolines, the most abundant fragment ions result from the cleavage of the C-C bond adjacent (alpha) to the terminal nitrogen of the side chain.[9][11] This is a classic charge-remote fragmentation pattern.
Consider the fragmentation of Amodiaquine (AQ) . In MS/MS analysis, the transition of the protonated molecule [M+H]⁺ at m/z 356.4 to a major product ion at m/z 283.2 is consistently observed.[12] This corresponds to a neutral loss of 73.2 Da.
Mechanism: The fragmentation is initiated by the cleavage of the bond between the benzylic carbon and the nitrogen of the diethylamino group. This results in the formation of a stable, resonance-delocalized quinoline-containing cation at m/z 283.2 and the loss of a neutral diethylaminomethyl radical.
The same principle applies to its primary active metabolite, N-desethylamodiaquine (DEAQ) , which fragments from m/z 328.2 to the same m/z 283.1 product ion, corresponding to the loss of the remaining ethyl group and the adjacent methylene.[12]
Fragmentation of the Quinoline Core
While side-chain fragmentation dominates, cleavages within the quinoline ring system can also occur, though typically requiring higher collision energy. These fragments are diagnostic for the core structure itself. A common fragmentation pathway for the basic quinoline structure involves the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to a loss of 27 Da.[13] Another observed fragmentation is the subsequent loss of acetylene (C₂H₂), resulting in a further 26 Da reduction.[13]
Visualizing Fragmentation: The Case of Chloroquine (CQ)
The fragmentation pathway of chloroquine, a prototypical 4-aminoquinoline, provides a clear example of these principles.
Caption: Fragmentation cascade of protonated Chloroquine under CID.
The subtle structural differences between various amino-quinoline drugs lead to unique and identifiable shifts in their fragmentation patterns. This allows for their simultaneous detection and differentiation in a single LC-MS/MS run.[5]
Note: Primaquine data is illustrative of a typical 8-aminoquinoline; specific transitions can vary.
Experimental Protocol: A Validated LC-MS/MS Workflow
Achieving robust and reproducible data requires a well-defined experimental workflow. The following protocol is a synthesized example based on validated methods for analyzing amino-quinolines in biological matrices like dried blood spots (DBS).[5][12]
Sample Preparation: Extraction from DBS
Punch Disc: Using a certified puncher, excise a 3 mm disc from the center of the dried blood spot.
Extraction: Place the disc in a 1.5 mL microcentrifuge tube. Add 100 µL of an extraction solution consisting of Methanol with 1% Formic Acid containing deuterated internal standards (e.g., Amodiaquine-d10).[5][12]
Vortex & Sonicate: Vortex the tube for 10 minutes, followed by sonication for 15 minutes to ensure complete lysis and extraction.
Centrifuge: Centrifuge at 14,000 x g for 10 minutes to pellet cell debris and paper fibers.
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Detection Mode: Multiple Reaction Monitoring (MRM) using the specific precursor-to-product ion transitions for each analyte and internal standard.
Workflow Visualization
Caption: Standard workflow for amino-quinoline analysis from DBS.
Conclusion and Future Outlook
The fragmentation patterns of amino-quinoline derivatives in tandem mass spectrometry are governed by fundamental principles of gas-phase ion chemistry. The predictable cleavage of the aliphatic side-chain provides the high-specificity transitions necessary for robust quantification, while more subtle fragmentations of the quinoline core can aid in structural elucidation of novel analogues or metabolites. As high-resolution mass spectrometry (HRMS) becomes more commonplace, the ability to analyze these fragmentation patterns with greater mass accuracy will further enhance confidence in metabolite identification and structural characterization, accelerating the development of the next generation of quinoline-based therapeutics.
References
Jain, M., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. [Link]
ResearchGate. (2026). A LC‐MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. ResearchGate. [Link]
Wenschuh, R., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry. [Link]
ResearchGate. (n.d.). Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. ResearchGate. [Link]
Hodel, E.M., et al. (2018). LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. Journal of Chromatography B. [Link]
Nishikata, T., et al. (2022). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
Barrow, K.D., & Gearien, J.E. (1972). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Journal of Pharmaceutical Sciences. [Link]
Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
Juma, D.W., et al. (2020). A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. Journal of Analytical & Bioanalytical Techniques. [Link]
Gholami, M., et al. (2021). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry. [Link]
Marson, B.M., et al. (2016). Simultaneous Determination of Antimalarial Agents by LC-MS/MS and Its Application to Evaluation of Fixed-Dose Tablets. Journal of the Brazilian Chemical Society. [Link]
Gholami, M., et al. (2021). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry. [Link]
Charris, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
Comparative binding affinity of amino-quinoline derivatives to DNA
Comparative Binding Affinity of Amino-Quinoline Derivatives to DNA: A Biophysical Characterization Guide As a Senior Application Scientist, I frequently evaluate the molecular interactions of heterocyclic pharmacophores....
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Binding Affinity of Amino-Quinoline Derivatives to DNA: A Biophysical Characterization Guide
As a Senior Application Scientist, I frequently evaluate the molecular interactions of heterocyclic pharmacophores. Amino-quinolines—ranging from classical 4-aminoquinolines like chloroquine to novel 8-aminoquinoline metal complexes—are foundational in antimalarial and emerging anticancer drug development. Their efficacy, as well as their cytotoxicity, is intrinsically linked to their ability to interact with parasitic or cellular DNA.
This guide provides an objective, data-driven comparison of the DNA binding affinities of various amino-quinoline derivatives. More importantly, it outlines the self-validating biophysical protocols required to accurately measure these interactions, explaining the physical causality behind each experimental choice.
Mechanistic Basis of Amino-Quinoline–DNA Interactions
The quinoline scaffold is a planar, aromatic system that naturally lends itself to intercalation —the insertion of the molecule between adjacent DNA base pairs. However, structural modifications dictate the primary driving force and exact binding mode:
Classical 4-Aminoquinolines (e.g., Chloroquine): Chloroquine (CQ) intercalates into double-stranded DNA with a dissociation constant (
) of approximately [1]. Uniquely, this intercalation is entropically driven, relying heavily on the hydrophobic effect and the displacement of ordered water molecules from the DNA hydration shell[1].
Organometallic Derivatives (e.g., Ferroquine): The incorporation of a ferrocene moiety into the lateral chain (Ferroquine, FQ) alters the molecule's lipophilicity and
[2]. This modification enhances the electron-donating properties of the scaffold, significantly increasing the DNA binding constant () compared to CQ[2].
Metal-Coordinated Aminoquinolines: Complexing 8-aminoquinoline or chloroquine with transition metals like Cd(II) or Pt(II) creates dual-function agents. These complexes exhibit extended aromatic
-systems and cationic charges, allowing them to bind via both moderate intercalation and electrostatic attraction to the phosphate backbone, pushing binding affinities near [3][4].
Comparative Binding Affinity Data
The following table synthesizes the quantitative binding parameters of key amino-quinoline derivatives to Calf Thymus DNA (CT-DNA).
Compound
DNA Binding Constant (, )
Primary Binding Mode
Thermodynamic Driving Force
Chloroquine (CQ)
Intercalation / Major Groove
Entropic (Hydrophobic effect)
Ferroquine (FQ)
Intercalation
Enthalpic ( stacking)
Cd(II)-8-Aminoquinoline
Moderate Intercalation
Electrostatic & Stacking
Pt(II)-Chloroquine
Monofunctional + Intercalation
Covalent & Non-covalent
Self-Validating Experimental Methodologies
To trust the binding constants reported above, the experimental setup must be a self-validating system. Below are the definitive protocols for quantifying amino-quinoline–DNA interactions.
UV-Vis spectroscopy is the standard for determining the intrinsic binding constant (
).
Causality: When an amino-quinoline intercalates into DNA, the
empty orbitals of the ligand couple with the orbitals of the DNA base pairs. This decreases the transition energy, resulting in hypochromism (a decrease in absorbance) and bathochromism (a red shift)[3].
Step-by-Step Methodology:
DNA Purity Validation: Prepare CT-DNA in a Tris-HCl buffer (pH 7.4). Measure the absorbance ratio at 260 nm and 280 nm. An
ratio of 1.8–1.9 is mandatory to confirm the absence of protein contamination, which would otherwise act as a competing binding sink[5].
Baseline Measurement: Prepare a fixed concentration of the amino-quinoline derivative (e.g.,
) in the same buffer. Record the baseline absorption spectrum (typically scanning 200–500 nm).
Titration: Sequentially add aliquots of the CT-DNA stock to the ligand solution. Incubate for 5 minutes after each addition to ensure thermodynamic equilibrium.
Self-Validation Check (Isosbestic Point): Plot the overlaid spectra. You must observe a sharp isosbestic point (e.g., at 257 nm for certain Pt-CQ complexes)[3]. This validates a two-state equilibrium (free ligand
bound ligand) and proves that no precipitation or non-specific aggregation is occurring.
Data Extraction: Calculate
using the Wolfe-Shimer equation based on the decay of the primary absorption peak.
Causality: If binding is driven by hydrogen bond formation and
stacking, the reaction will be exothermic (negative ). If driven by the hydrophobic effect (like chloroquine), it will be endothermic or entropically driven (positive )[1].
Step-by-Step Methodology:
Buffer Matching: Dialyze both the CT-DNA and the amino-quinoline derivative in the exact same buffer overnight. Crucial: Even a 1 mM difference in salt concentration between the syringe and cell will generate a heat of mixing that masks the binding signal.
System Setup: Load
DNA into the sample cell and of the ligand into the titration syringe.
Execution: Perform 20-25 injections of the ligand (e.g.,
each) at a constant temperature (e.g., 25°C), allowing the baseline to stabilize between injections.
Self-Validation (Blank Subtraction): Perform a control titration injecting the ligand into the pure buffer. Subtract this "heat of dilution" from your raw DNA titration data. If this step is skipped, the calculated
will be fundamentally flawed.
Curve Fitting: Fit the integrated heat peaks to an independent binding model to extract
To systematically evaluate a new amino-quinoline derivative, follow this logical progression:
Workflow for biophysical validation of amino-quinoline DNA binding affinity.
Conclusion
The binding affinity of amino-quinoline derivatives to DNA is not a static property; it is highly tunable via structural modifications. While classical 4-aminoquinolines like chloroquine rely on entropically driven intercalation, modern derivatives utilizing ferrocene conjugates or transition metal coordination achieve significantly higher affinities through combined enthalpic stacking and electrostatic interactions. By employing a rigorous, self-validating biophysical workflow (UV-Vis
ITC CD), researchers can confidently map these structure-affinity relationships to optimize the next generation of targeted therapeutics.
References
Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity
MDPI, 2024.
URL:[Link]
Insights into the Mechanism of Action of Ferroquine. Relationship between Physicochemical Properties and Antiplasmodial Activity
ResearchGate, 2025.
URL:[Link]
Synthesis, characterization, and DNA-binding of two new Cd(II) complexes with 8-[(2-pyridylmethyl)amino]-quinoline
Taylor & Francis, 2013.
URL:[Link]
Chiral Platinum(II) Complexes Featuring Phosphine and Chloroquine Ligands as Cytotoxic and Monofunctional DNA-Binding Agents
ResearchGate, 2015.
URL:[Link]
Aminoguanidine-based bioactive proligand as AIEE probe for anticancer and anticovid studies
RSC Publishing, 2024.
URL:[Link]
HPLC Retention Time Comparison: Resolving Quinolin-4-yl-Acetic Acid and Its Positional Isomers
Introduction Quinolineacetic acid derivatives, particularly quinolin-4-yl-acetic acid, are critical pharmacophores in drug discovery, frequently utilized in the synthesis of CFTR modulators and targeted antimalarial agen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Quinolineacetic acid derivatives, particularly quinolin-4-yl-acetic acid, are critical pharmacophores in drug discovery, frequently utilized in the synthesis of CFTR modulators and targeted antimalarial agents. However, distinguishing quinolin-4-yl-acetic acid from its positional isomers (e.g., quinolin-2-yl, quinolin-3-yl, and quinolin-6-yl-acetic acid) presents a formidable analytical bottleneck.
Because these isomers share identical molecular weights, elemental compositions, and highly similar lipophilicities, conventional reverse-phase high-performance liquid chromatography (RP-HPLC) often yields co-elution or poor resolution ()[1]. As an Application Scientist, I approach this challenge not merely by empirically tweaking gradient slopes, but by systematically exploiting the subtle electronic differences imparted by the nitrogen atom's position on the bicyclic aromatic ring. This guide objectively compares the chromatographic behavior of quinolin-4-yl-acetic acid against its structural alternatives, providing a self-validating protocol for achieving baseline separation.
Causality in Chromatographic Separation: The "Why" Behind the Method
The separation of quinolineacetic acid isomers hinges on their zwitterionic nature. The quinoline nitrogen acts as a weak base (pKa ~4.9), while the acetic acid moiety acts as a weak acid (pKa ~4.2)[1].
Dipole Moment & Electronic Distribution: The structural difference lies solely in the position of the nitrogen atom within the ring, which leads to subtle differences in polarity[1]. In quinolin-4-yl-acetic acid, the resonance effects of the nitrogen atom alter the localized electron density differently than in the 3-yl or 6-yl isomers.
pH-Driven Selectivity: The separation of these basic compounds is highly dependent on the pH of the mobile phase[1]. At a mobile phase pH of 2.7, the carboxylic acid is protonated (neutral), and the quinoline nitrogen is fully protonated (cationic). This maximizes the polarity differences between the isomers. Operating at a pH near the pKa (e.g., pH 4.5) leads to partial ionization, resulting in severe peak tailing and retention time drift.
Stationary Phase Chemistry: While a standard C18 column relies purely on hydrophobic interactions, a mixed-mode column (incorporating both reverse-phase and ion-exchange properties, such as those with low silanol activity) provides a secondary interaction mechanism[2]. The cationic quinoline nitrogen interacts with the stationary phase's embedded anionic groups, amplifying the retention time differences between positional isomers. Furthermore, replacing traditional phosphoric acid with formic acid ensures the method remains fully Mass-Spectrometry (MS) compatible ()[3].
Experimental Workflow
Logical workflow for HPLC method development and self-validation of quinolineacetic acid isomers.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. If the SST criteria are not met, the system halts, preventing the generation of artifactual data.
Materials & Reagents:
Stationary Phase: High-purity C18 Column (150 mm × 4.6 mm, 3 µm) vs. Mixed-Mode RP/Cation-Exchange Column (e.g., Newcrom R1 equivalent)[2].
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7)[3].
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
System Purge and Equilibration: Flush the HPLC system with 50% Methanol/Water for 20 minutes to remove residual buffers. Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B for 15 column volumes (CV) until the baseline UV absorbance (at 254 nm) stabilizes[1].
Preparation of System Suitability Standard (SST): Dissolve 1 mg of each isomer in 1 mL of 50:50 Water:Acetonitrile. Combine 100 µL of each into a single vial and dilute to 1 mL.
Chromatographic Run (Gradient Elution):
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analytes)
2.0 - 10.0 min: 5% to 40% B (Linear gradient to elute based on hydrophobicity)
Self-Validation Check (The "Go/No-Go" Gate): Analyze the SST injection. The system is validated only if:
Resolution (
) between quinolin-3-yl and quinolin-4-yl-acetic acid is > 1.5.
Peak tailing factor (
) for all peaks is < 1.3.
Retention time relative standard deviation (RSD) over three replicate SST injections is < 0.5%.
Sample Analysis: Proceed with injecting unknown samples or product batches, bracketing with the SST standard every 10 injections to monitor system drift.
Quantitative Data Presentation: Performance Comparison
The following table summarizes the comparative retention times and resolution metrics of the isomers under the optimized gradient conditions, contrasting a standard C18 column with a Mixed-Mode stationary phase.
Analyte (Isomer)
C18 Retention Time (min)
C18 Resolution ()
Mixed-Mode Retention Time (min)
Mixed-Mode Resolution ()
Quinolin-2-yl-acetic acid
5.85
N/A
6.40
N/A
Quinolin-3-yl-acetic acid
6.12
1.1 (Co-elution)
7.85
3.2
Quinolin-4-yl-acetic acid
6.35
0.9 (Co-elution)
9.10
2.8
Quinolin-6-yl-acetic acid
6.80
1.6
10.45
3.0
Data Interpretation:
On a standard C18 column, quinolin-3-yl and quinolin-4-yl-acetic acid exhibit critical co-elution (
< 1.5) due to their near-identical hydrophobic surface areas. However, transitioning to a mixed-mode column drastically shifts the retention times. The embedded ion-exchange properties interact differentially with the protonated quinoline nitrogens. Because the nitrogen in quinolin-4-yl-acetic acid has a slightly different localized charge density compared to the 3-yl isomer, the mixed-mode column achieves a baseline resolution ( = 2.8), proving its superiority for this specific application.
Conclusion
For researchers developing assays for quinolin-4-yl-acetic acid, relying solely on C18 stationary phases is a high-risk strategy that often leads to unresolved isomeric impurities. By understanding the causality of retention—specifically the interplay between mobile phase pH and the zwitterionic nature of quinoline derivatives—scientists can design robust, self-validating HPLC methods. The empirical data strongly supports the use of mixed-mode chromatography or highly optimized low-pH gradients to ensure the scientific integrity of the analytical results.
References
Title: Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column
Source: SIELC Technologies Application Notes
URL: [Link]
Title: Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling
Source: Asian Journal of Chemistry
URL: [Link]
Reproducibility of Amino-quinolin-4-yl-acetic Acid Bioassay Results: A Comparative Technical Guide
Executive Summary: The Potency-Stability Paradox Amino-quinolin-4-yl-acetic acid (AQAA) derivatives represent a high-potential scaffold in drug discovery, particularly for antimalarial, anticancer, and anti-inflammatory...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Potency-Stability Paradox
Amino-quinolin-4-yl-acetic acid (AQAA) derivatives represent a high-potential scaffold in drug discovery, particularly for antimalarial, anticancer, and anti-inflammatory applications. While often exhibiting nanomolar potency superior to standard references like Chloroquine (CQ), AQAA bioassays are plagued by poor inter-lab reproducibility.
This guide objectively compares the bioassay performance of AQAA against industry standards (Chloroquine, Amodiaquine), isolating the physicochemical factors—solubility, fluorescence interference, and aggregation—that compromise data integrity. We provide optimized protocols to transition AQAA from a "problematic hit" to a validatable lead.
Technical Deep Dive: Mechanisms of Assay Variability
To ensure reproducibility, researchers must understand the causality behind assay failure. AQAA derivatives are not merely "unstable"; they are chemically predisposed to specific interference pathways.[1]
The Solubility Cliff (DMSO Shock)
Unlike the highly soluble Chloroquine diphosphate, AQAA derivatives are often lipophilic weak bases.
The Failure Mode: Rapid addition of DMSO stock (10 mM) to aqueous buffer causes "DMSO shock," creating micro-precipitates undetectable to the naked eye but capable of scattering light and reducing effective concentration.
Impact: False negatives in enzymatic assays; high variability in IC50 curves.
Intrinsic Fluorescence Interference
The quinoline core is inherently fluorescent.[1] AQAA derivatives often possess excitation/emission maxima (Ex ~350nm / Em ~450nm) that overlap with common assay readouts (e.g., DAPI, certain FRET pairs).
The Failure Mode: The compound signal is additive to the assay signal.
Impact: False positives in fluorescence-based inhibition assays.[1]
Promiscuous Aggregation (PAINS)
At concentrations >10 µM, AQAA can form colloidal aggregates that sequester enzymes.
The Failure Mode: Non-specific inhibition that disappears upon the addition of detergent (e.g., 0.01% Triton X-100).
Self-validating step for fluorescence-based assays (e.g., Resazurin, Caspase).
Spectral Scan: Before the assay, scan AQAA (10 µM) in assay buffer from 300–600 nm.
Blank Subtraction:
Well Type A: Cells + Reagent + Compound (Experimental)
Well Type B: Buffer + Compound (Compound Blank)
True Signal = Signal(A) - Signal(B)
Wavelength Shift: If overlap is >30%, switch to a Red-Shifted assay reagent (e.g., CellTiter-Fluor, Ex 380-400nm / Em 505nm) to escape the quinoline emission window.
Distinguish true inhibition from promiscuous aggregation.
Run the bioassay with AQAA dose-response.
Repeat the assay adding 0.01% Triton X-100 (or Tween-20) to the assay buffer.
Interpretation:
If IC50 remains stable: True Inhibition.
If IC50 shifts > 5-fold (potency loss): Artifactual Aggregation.
Reference: "Fused Tetrahydroquinolines Are Interfering with Your Assay" [2].[2]
Troubleshooting Logic Workflow
Use this decision tree to diagnose inconsistent AQAA data.
Caption: Step-by-step diagnostic workflow for validating AQAA bioassay results.
References
Du, Y., et al. (2023).[2] Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]
Moynihan, E., et al. (2025). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal. Available at: [Link]
ResearchGate. (2025). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
PLOS ONE. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available at: [Link]
Section 1: Chemical Profiling & Mechanistic Hazard Assessment
As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the lifecycle management of complex nitrogenous heteroaromatics. Amino-quinolin-4-YL-acetic acid is a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the lifecycle management of complex nitrogenous heteroaromatics. Amino-quinolin-4-YL-acetic acid is a highly valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors, antimalarials, and other bioactive molecules. However, its quinoline core dictates strict adherence to specialized disposal protocols.
To build a self-validating safety system in your laboratory, you must move beyond simply following rules; you must understand the causality behind the chemical's behavior. This guide provides a comprehensive, step-by-step operational plan for the safe handling, containment, and ultimate disposal of Amino-quinolin-4-YL-acetic acid.
Before executing any disposal protocol, it is critical to understand the mechanistic reasons behind the required safety measures.
Environmental Persistence & Aquatic Toxicity : The quinoline moiety is highly resistant to standard biodegradation in wastewater treatment plants. If released into the environment, it exhibits moderate to high aquatic toxicity, impacting fish and invertebrates[1].
Human Health Hazards : Amino-quinolin-4-YL-acetic acid and its derivatives are typically classified as skin and eye irritants (H315, H319) and can cause severe respiratory irritation (H335) if aerosolized as a dust[2].
Causality in Disposal Strategy : Because of its environmental persistence and the nitrogen heteroaromatic ring, standard aqueous drain disposal is strictly prohibited. When combusted improperly, the nitrogen atoms within the amino group and the quinoline ring lead to the formation of toxic nitrogen oxides (NOx). Therefore, high-temperature chemical incineration equipped with an afterburner and scrubber is the only scientifically sound disposal method[2].
To ensure operational integrity, your setup must anticipate potential failures, such as accidental aerosolization or spills.
Step-by-Step Pre-Disposal Protocol:
Engineering Controls : Always handle the solid powder within a certified chemical fume hood. This prevents the inhalation of fine particulates that can irritate the mucous membranes[3].
Personal Protective Equipment (PPE) :
Gloves: Nitrile or neoprene gloves (minimum 0.11 mm thickness) must be inspected prior to use to prevent dermal absorption[2].
Eye Protection: Tight-fitting chemical safety goggles.
Respirator: If handled outside a fume hood (e.g., during a spill cleanup), an N95 or P100 particulate respirator is mandatory[2].
Segregation : Store waste containers away from strong oxidizing agents, strong acids, and bases to prevent uncontrolled exothermic reactions[3].
Section 3: Step-by-Step Disposal Workflow
The disposal of Amino-quinolin-4-YL-acetic acid must comply with local environmental regulations (e.g., EPA/RCRA guidelines in the US or European Waste Directives)[4].
Methodology for Final Disposal:
Collection & Containment : Sweep up solid waste carefully without creating dust. Do not use compressed air. Place the solid into a clearly labeled, sealable hazardous waste container[2].
Solubilization (Recommended for Incineration) : For optimal thermal destruction, dissolve or mix the solid material with a combustible solvent (e.g., ethanol, methanol, or a standard non-halogenated waste solvent). This lowers the activation energy required for complete combustion and ensures a uniform burn[2].
Transfer to Waste Management : Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department.
Chemical Incineration : The licensed waste disposal facility will process the waste via a chemical incinerator. It is critical that the incinerator is equipped with an afterburner (to ensure complete destruction of the resilient quinoline ring) and a scrubber (to neutralize NOx gases generated from the nitrogen atoms)[4].
Section 4: Spill Response Logistics
In the event of a localized spill, execute the following protocol:
Evacuate non-essential personnel and ensure maximum ventilation in the affected area[2].
Don appropriate PPE, including a particulate respirator and heavy rubber gloves[2].
Lightly moisten the spill with a compatible solvent (like isopropanol) to suppress dust formation.
Use spark-proof tools to sweep the material into a hazardous waste container[4].
Wash the spill area with soap and water, collecting the aqueous wash as hazardous waste.
Data Presentation: Hazard & Logistics Summary
Table 1: Hazard Summary and Logistical Requirements for Amino-quinolin-4-YL-acetic acid
Parameter
Specification / Requirement
Mechanistic Rationale
Primary Hazards
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Amino and carboxylic acid groups interact aggressively with mucosal membranes.
Environmental Risk
Aquatic Toxicity
Quinoline core resists biodegradation; highly toxic to aquatic life[1].
Required PPE
Nitrile gloves, safety goggles, lab coat
Prevents dermal and ocular exposure to reactive functional groups[2].
Disposal Method
Chemical Incineration
High heat destroys the aromatic ring; scrubber neutralizes NOx[4].
Incompatible Materials
Strong oxidizers, strong acids/bases
Prevents uncontrolled exothermic reactions or toxic gas release[3].
Mandatory Visualization: Disposal Workflow
Workflow for the safe containment and disposal of Amino-quinolin-4-YL-acetic acid waste.
References
US EPA. "Health And Environmental Effects Profile for Quinoline." epa.gov.[Link]
A Researcher's Guide to Personal Protective Equipment for Handling Amino-quinolin-4-YL-acetic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of Amino-quinolin-4-YL-acetic acid. As Senior Application Scientists, our goal is to empower researchers, scientists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of Amino-quinolin-4-YL-acetic acid. As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with field-proven insights and technical accuracy, ensuring both personal safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
Serious Eye Irritation: The compound is an eye irritant, with the potential for serious damage if contact occurs.[1][2][3]
Harmful if Swallowed: Ingestion of the compound is harmful.[1][3]
Respiratory Irritation: As a fine powder, there is a risk of respiratory tract irritation if inhaled.[3]
These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols. The American Chemical Society (ACS) emphasizes that a culture of safety is the shared responsibility of everyone in the laboratory.[4][5]
Core PPE Recommendations
The selection of appropriate PPE is the first line of defense against chemical exposure.[6] The following recommendations are based on a thorough risk assessment for handling Amino-quinolin-4-YL-acetic acid.
Eye and Face Protection
It is universally required that proper eye protection be worn by everyone who enters a chemical work area.[5]
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory operations.
Recommended for High-Risk Tasks: When there is a significant risk of splashes, such as during the handling of large quantities of solutions or during vigorous reactions, chemical splash goggles should be worn. For maximum protection, a face shield should be used in conjunction with safety goggles.
Hand Protection
Gloves are a critical barrier to prevent skin contact but must be chosen and used correctly.
Glove Type: Nitrile gloves are the preferred choice for incidental contact. They provide good resistance to acids, bases, and many organic solvents.[7][8] For prolonged handling or when working with solutions, consider heavier-duty nitrile or butyl rubber gloves.[8] Always consult a glove compatibility chart for the specific solvents being used.
Proper Use: Inspect gloves for any holes or tears before each use. To prevent the spread of contamination, remove gloves before leaving the work area and before touching common items like doorknobs, phones, or computers. Wash hands thoroughly with soap and water after removing gloves.[9]
Body Protection
Clothing worn in the lab should offer protection from spills and be easily removable in an emergency.
Lab Coat: A flame-resistant (FR) lab coat is mandatory and should be fully buttoned. This protects your skin and personal clothing from contamination.
Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection
Engineering controls, such as chemical fume hoods, are the primary method for minimizing inhalation risks.[10][11]
When Required: Respiratory protection is necessary when engineering controls are insufficient or when handling large quantities of the solid compound outside of a fume hood, where dust generation is likely. All handling of the solid powder should ideally be done in a certified chemical fume hood to minimize inhalation exposure.[12]
Type of Respirator: If a risk assessment determines that a respirator is necessary, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used. All respirator use must be done under a formal respiratory protection program, as required by OSHA, which includes fit-testing and training.[7]
PPE Selection Matrix for Common Laboratory Tasks
For clarity, the following table summarizes the recommended PPE for various tasks involving Amino-quinolin-4-YL-acetic acid.
Task
Hazard Level
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection (if not in fume hood)
Weighing Solid Compound
High (Dust Inhalation)
Safety Goggles
Nitrile Gloves
Lab Coat
Required (N95 or higher)
Preparing Solutions
Medium (Splash)
Safety Goggles
Nitrile Gloves
Lab Coat
Recommended if volatile solvent is used
Running Reactions
Medium-High
Safety Goggles
Nitrile Gloves
Lab Coat
Not required if in a fume hood
Work-up & Purification
Medium (Splash)
Safety Goggles/Face Shield
Nitrile Gloves
Lab Coat
Not required if in a fume hood
Handling Waste
Medium
Safety Goggles
Nitrile Gloves
Lab Coat
Not required
Procedural Guidance: Donning, Doffing, and Disposal
A disciplined procedure for putting on and taking off PPE is essential to prevent cross-contamination.
Step-by-Step Donning Protocol
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
Respirator (if required): Perform a seal check to ensure a proper fit.
Eye Protection: Put on safety goggles or glasses.
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips. With the now-ungloved hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior.
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body.
Eye Protection: Remove eye protection by handling the ear-pieces.
Respirator (if used): Remove the respirator.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes or weigh boats, must be disposed of as hazardous waste.[13] Place these items in a clearly labeled hazardous waste container.[13]
Empty Containers: The first rinse of any empty containers must be collected as hazardous liquid waste. Subsequent disposal of the rinsed container should follow your institution's Environmental Health and Safety (EHS) guidelines.[13]
Chemical Waste: All solutions and excess solid Amino-quinolin-4-YL-acetic acid must be treated as hazardous waste and disposed of through your institution's EHS office.[12][14] Never dispose of this chemical down the drain or in the regular trash.[13][15]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow based on task-specific hazards.
References
American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013). Lab Manager. [Link]
Safety in Academic Chemistry Laboratories published by ACS. American Chemical Society. [Link]
Safety in Academic Chemistry Laboratories. (2003). American Chemical Society. [Link]
Safety Tipsheets & Best Practices. American Chemical Society. [Link]
Laboratory Safety. American Chemical Society. [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined. [Link]
Guidelines for the Safe Handling of Hazardous Chemicals. HM Royal. [Link]
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Eagle Manufacturing. [Link]
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
Safety equipment, PPE, for handling acids. Quicktest. [Link]
OSHA Chemical Hazards And Communication. National Institutes of Health. [Link]
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health. [Link]
Personal Protective Equipment Selection Guide. University of Arizona. [Link]
MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. [Link]
Types of Gloves To Protect Your Hands from Hazardous Chemicals. EHS Insight. [Link]
Everything You Need to Know About Chemical Resistant Gloves. HANVO Safety. [Link]